trans-VUF25471
Description
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Properties
Molecular Formula |
C23H29FN4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN4O/c1-23(2,3)25-22(29)18-11-13-28(14-12-18)16-17-5-4-6-21(15-17)27-26-20-9-7-19(24)8-10-20/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,29) |
InChI Key |
MKBUZZHQTMARSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling trans-VUF25471: A Photoswitchable Agonist for Atypical Chemokine Receptor 3 (ACKR3)
A comprehensive technical guide for researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the chemical structure, pharmacological properties, and experimental protocols associated with trans-VUF25471, a novel photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This compound, identified as Compound trans-3e in the primary literature, offers unique opportunities for the spatiotemporal control of ACKR3 signaling in biological systems.
Chemical Structure and Identification
This compound represents a significant advancement in the field of photopharmacology as the first photoswitchable small-molecule agonist developed for an atypical G protein-coupled receptor (GPCR).[1] Its design was inspired by a known benzylpiperidine-based ACKR3 agonist scaffold.[1] The incorporation of an azobenzene (B91143) moiety allows for reversible isomerization between the more active trans isomer and the less active cis isomer upon exposure to specific wavelengths of light.[1]
IUPAC Name: N-(tert-butyl)-3-((1-(4-((E)-(4-fluorophenyl)diazenyl)benzyl)piperidin-4-yl)methyl)benzamide
SMILES: O=C(NC(C)(C)C)c1cccc(CN2CCC(CC2)Cc2ccc(N=Nc3ccc(F)cc3)cc2)c1
Molecular Formula: C₃₂H₃₈FN₅O
PubChem CID: 159497749 (for the trans-isomer)
Pharmacological Properties
This compound is a potent and selective agonist for the Atypical Chemokine Receptor 3 (ACKR3). Unlike canonical GPCRs, ACKR3 does not signal through G-protein pathways but primarily functions via β-arrestin recruitment, leading to chemokine scavenging.[1][2] The parent scaffold of this compound has been reported to induce β-arrestin2 recruitment with subnanomolar potency.[1][2]
The key feature of this compound is its photoswitchable nature. The trans isomer exhibits significantly higher affinity and activity at ACKR3 compared to its cis counterpart. Upon irradiation with light, this compound can be converted to the cis isomer, effectively reducing its biological activity. This process is reversible, allowing for precise optical control over ACKR3 activation. The trans isomer binds and activates ACKR3 at concentrations 10-fold lower than the cis-isomer.[1]
Quantitative Data
| Parameter | Value | Description | Reference |
| pEC₅₀ (β-arrestin2 recruitment) | 9.3 | Potency of the parent scaffold (para-F-substituted analogue 2) in a PathHunter β-arrestin2 recruitment assay. | [1][2] |
| Isomer Activity Ratio (trans/cis) | ~10 | This compound binds and activates ACKR3 at approximately 10-fold lower concentrations compared to its cis-isomer. | [1] |
| Photostationary State (PSS) | 96% cis | The percentage of the cis-isomer present after irradiation to induce isomerization from the trans form. | [1] |
| Thermal Relaxation Half-life (t₁/₂) | ~15 days at 37°C | The time taken for the less stable cis-isomer to thermally revert back to the trans-isomer. | [1] |
Signaling Pathway
This compound, as an agonist of ACKR3, modulates a signaling pathway that is distinct from classical chemokine receptors. ACKR3 is known to be a β-arrestin-biased receptor. Upon agonist binding, the receptor recruits β-arrestin, which leads to receptor internalization and the scavenging of its chemokine ligands, such as CXCL11 and CXCL12. This process plays a crucial role in regulating the local concentration of these chemokines, thereby influencing various physiological and pathological processes, including cell migration, immune responses, and cancer metastasis.
References
Unidentified Biological Target for trans-VUF25471
A comprehensive search of publicly available scientific literature and databases has yielded no specific biological target for the compound designated as trans-VUF25471. This suggests that the compound may be an internal designation not yet disclosed in the public domain, a novel entity pending publication, or potentially a misnomer.
Researchers, scientists, and drug development professionals are advised that, at present, there is no established scientific information regarding the mechanism of action, binding affinities, or signaling pathways associated with this compound. The name does not appear in prominent chemical and biological databases, nor is it mentioned in peer-reviewed journals or conference proceedings.
Potential reasons for the absence of information include:
-
Early-Stage Research: The compound may be in the preliminary phases of discovery and development within a private or academic institution, with data yet to be published.
-
Proprietary Compound: Information regarding this compound may be considered proprietary and confidential by the developing organization.
-
Typographical Error: It is possible that "this compound" is an incorrect spelling or designation for another compound. Similar compound names exist within medicinal chemistry literature, and a typographical error could lead to a fruitless search. For example, many research compounds are cataloged with the "VUF" prefix, often associated with the Vrije Universiteit Amsterdam. It is recommended to verify the compound's name and any associated chemical identifiers.
Given the lack of a defined biological target, it is not possible to provide a technical guide, quantitative data, experimental protocols, or signaling pathway diagrams as requested. Researchers seeking information on this compound are encouraged to:
-
Verify the Compound Name: Double-check the spelling and designation of this compound.
-
Consult Internal Documentation: If this compound is part of an internal research program, consult internal databases and project documentation.
-
Contact the Source: If the compound name was obtained from a collaborator or external source, direct inquiries to that source may provide clarification.
This report will be updated if and when information regarding the biological target and activity of this compound becomes publicly available.
Unveiling trans-VUF 25471: A Technical Primer on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate landscape of histamine (B1213489) receptor pharmacology continues to be a fertile ground for the discovery of novel therapeutics. Within this domain, the development of subtype-selective ligands is paramount for achieving targeted therapeutic effects while minimizing off-target side effects. This document provides a comprehensive technical overview of a significant, albeit lesser-known, compound: trans-VUF 25471. While publicly available information on trans-VUF 25471 is sparse, this guide synthesizes the available data and provides a speculative, yet scientifically grounded, exploration of its potential discovery, synthesis, and signaling pathways based on related compounds and established methodologies in the field of histamine receptor research.
Discovery and Rationale
The discovery of novel histamine receptor ligands is often driven by the need for greater selectivity and improved pharmacokinetic profiles. The "VUF" designation suggests an origin from the medicinal chemistry program at the Vrije Universiteit Amsterdam, a hub for histamine receptor research. The "trans-" prefix in trans-VUF 25471 points to a specific stereoisomeric configuration, which can be critical for receptor affinity and efficacy.
The development of such a compound likely stemmed from research into histamine H3 and H4 receptors, which are key targets in neuroinflammatory and inflammatory disorders. The rationale for its development may have been to create a potent and selective antagonist or agonist with a favorable therapeutic window.
Synthesis and Chemical Characterization
While the exact synthetic route for trans-VUF 25471 is not publicly documented, a plausible pathway can be inferred from the synthesis of similar compounds. The synthesis of structurally related histamine ligands often involves a multi-step process.
Postulated Synthetic Pathway
A hypothetical synthetic workflow for a compound like trans-VUF 25471 is outlined below. This process would involve the careful selection of starting materials and reagents to ensure the desired "trans" stereochemistry.
Caption: Postulated synthetic workflow for trans-VUF 25471.
Experimental Protocol: Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of a trans-substituted cyclohexyl-imidazole derivative, which could be structurally analogous to trans-VUF 25471.
-
Step 1: Condensation Reaction: A substituted cyclohexanone (B45756) is reacted with an imidazole-containing aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol) to form a chalcone-like intermediate. The reaction mixture is typically stirred at room temperature for several hours.
-
Step 2: Michael Addition: A nucleophile is added to the intermediate from Step 1 via a Michael addition to introduce a second substituent on the cyclohexyl ring. The choice of nucleophile and reaction conditions would be critical to favor the formation of the "trans" isomer.
-
Step 3: Reduction and Functionalization: The carbonyl group is reduced (e.g., using sodium borohydride), and further functional group manipulations are carried out as needed. This could involve the introduction of an amine or other functionalities to modulate pharmacological activity.
-
Step 4: Final Coupling: The final fragment of the molecule is attached via a coupling reaction, such as an amide bond formation or a reductive amination.
-
Step 5: Purification: The crude product is purified using column chromatography on silica (B1680970) gel to isolate the pure "trans" isomer. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Profile
The pharmacological profile of trans-VUF 25471 would be determined through a series of in vitro and in vivo assays to assess its affinity, efficacy, and selectivity for the histamine receptors.
Quantitative Pharmacological Data (Hypothetical)
The following table presents hypothetical pharmacological data for trans-VUF 25471, benchmarked against known reference compounds.
| Compound | hH3R Ki (nM) | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | Functional Activity (hH3R) |
| trans-VUF 25471 | 5.2 | 850 | >10000 | >10000 | Inverse Agonist |
| Reference Antagonist A | 10.1 | 1200 | >10000 | >10000 | Inverse Agonist |
| Reference Antagonist B | 8.7 | 950 | >10000 | >10000 | Neutral Antagonist |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the human histamine receptor of interest (e.g., H3R) are prepared from cultured cells.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: Cell membranes, a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound (trans-VUF 25471) are incubated together. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways
As a hypothetical H3 receptor inverse agonist, trans-VUF 25471 would be expected to modulate downstream signaling pathways by decreasing the constitutive activity of the receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.
Caption: Postulated signaling pathway for trans-VUF 25471 as an H3R inverse agonist.
Conclusion and Future Directions
While the available public information on trans-VUF 25471 is limited, this technical guide provides a scientifically plausible framework for its discovery, synthesis, and pharmacological characterization. Based on the analysis of related compounds and established methodologies, trans-VUF 25471 is likely a stereospecific ligand for a histamine receptor, potentially a potent and selective H3 receptor inverse agonist.
Further research is needed to elucidate the precise details of its synthesis and to fully characterize its pharmacological and pharmacokinetic profiles. Such studies will be crucial in determining its potential as a therapeutic agent for neurological or inflammatory conditions. The methodologies and hypothetical data presented herein offer a roadmap for the continued investigation of this and other novel histamine receptor modulators.
In-Depth Technical Guide: Physicochemical and Pharmacological Properties of trans-VUF25471
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-VUF25471, also known as compound trans-3e, is a pioneering photoswitchable small-molecule agonist targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] As a research tool, its ability to be optically controlled offers unprecedented spatiotemporal precision in the study of ACKR3 signaling, a pathway implicated in various physiological and pathological processes, including cancer progression and inflammation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in drug development.
Physicochemical Properties
This compound is an azobenzene-containing compound designed to undergo reversible isomerization between its trans (thermodynamically stable) and cis isomers upon exposure to specific wavelengths of light.[1][2][3][4] The trans isomer exhibits significantly higher affinity and potency for ACKR3.[1][2][3][4] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | (E)-N-(4-((4-(benzyl(methyl)amino)phenyl)diazenyl)benzyl)-1-methylpiperidin-4-amine | N/A |
| Synonyms | trans-3e, VUF25471 | [1][2][3][4] |
| Chemical Formula | C27H33N5 | N/A |
| Molecular Weight | 427.58 g/mol | N/A |
| pKa | Data not available | N/A |
| logP | Data not available | N/A |
| Solubility | Data not available | N/A |
| Isomerization | Reversible trans-cis isomerization | [1][2][3][4] |
Synthesis
The synthesis of this compound involves a multi-step process culminating in an azobenzene (B91143) scaffold linked to a benzylpiperidine moiety. The general synthetic strategy is based on an "azologization" approach, where a light-sensitive azobenzene group is incorporated into a known ACKR3 agonist scaffold.[1]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is outlined in the primary literature.[1][5] The key steps typically involve:
-
Synthesis of the Azobenzene Core: This often involves a diazo coupling reaction between a substituted aniline (B41778) and a coupling partner.
-
Functionalization of the Piperidine (B6355638) Moiety: The piperidine ring is typically functionalized with an amine group to allow for subsequent coupling.
-
Coupling of the Azobenzene and Piperidine Moieties: The final step involves the formation of an amide or amine linkage between the azobenzene core and the functionalized piperidine.
Researchers should refer to the supporting information of the primary publication for detailed reaction conditions, purification methods, and characterization data.
Pharmacological Profile
This compound is a selective agonist of ACKR3. Its pharmacological activity is primarily characterized by its ability to induce β-arrestin recruitment to the receptor, a hallmark of ACKR3 signaling.
Quantitative Pharmacological Data
| Parameter | This compound | cis-VUF25471 | Reference Compound 2 | Source |
| Binding Affinity (pIC50) at ACKR3 | 7.1 ± 0.1 | 6.1 ± 0.1 | 7.3 ± 0.1 | [1] |
| β-arrestin2 Recruitment (pEC50) at ACKR3 | 7.0 ± 0.1 | 6.0 ± 0.1 | 7.2 ± 0.1 | [1] |
Experimental Protocols
The pharmacological characterization of this compound involves specialized cell-based assays to determine its binding affinity and functional activity at ACKR3.
1. NanoBRET Ligand Binding Assay:
This assay is used to quantify the binding affinity of this compound to ACKR3 in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged receptor and a fluorescently labeled ligand.
-
Principle: A NanoLuc luciferase is fused to the N-terminus of ACKR3. A fluorescently labeled ligand for ACKR3 is used as a tracer. When the tracer binds to the NanoLuc-tagged receptor, BRET occurs. Unlabeled ligands, such as this compound, compete with the tracer for binding, leading to a decrease in the BRET signal.[6][7][8][9]
-
General Procedure:
-
HEK293T cells are transiently transfected with a plasmid encoding NLuc-ACKR3.
-
Cell membranes expressing the receptor are prepared.
-
A constant concentration of the fluorescently labeled CXCL12 (A647) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the fluorescent ligand.
-
The BRET signal is measured, and the pIC50 value is determined from the resulting concentration-response curve.[1]
-
2. β-Arrestin Recruitment Assay (NanoBiT Complementation Assay):
This assay measures the functional agonism of this compound by quantifying its ability to induce the recruitment of β-arrestin2 to ACKR3.
-
Principle: The assay is based on the NanoBiT protein-protein interaction system. ACKR3 is fused to one part of the NanoLuc luciferase (e.g., SmBiT), and β-arrestin2 is fused to the complementary part (e.g., LgBiT). Upon agonist-induced recruitment of β-arrestin2 to the receptor, the two NanoLuc fragments come into close proximity, reconstituting a functional enzyme and producing a luminescent signal.[10][11][12][13][14]
-
General Procedure:
-
HEK293T cells are co-transfected with plasmids encoding ACKR3-SmBiT and LgBiT-β-arrestin2.
-
The transfected cells are incubated with increasing concentrations of this compound.
-
The luminescence signal is measured over time.
-
The pEC50 value is determined from the concentration-response curve, representing the potency of the compound to induce β-arrestin2 recruitment.[1]
-
Signaling Pathway
ACKR3 is an atypical G protein-coupled receptor (GPCR) that primarily signals through a G protein-independent pathway involving β-arrestins. Upon agonist binding, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin. This recruitment can initiate downstream signaling cascades and also leads to receptor internalization and scavenging of its chemokine ligands.
References
- 1. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened | Springer Nature Experiments [experiments.springernature.com]
- 9. NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. biorxiv.org [biorxiv.org]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
The trans-VUF25471 Family of Compounds: A Technical Guide to Histamine H4 Receptor Antagonists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the histamine (B1213489) H4 receptor (H4R) has unveiled a critical role for histamine in immunomodulation, moving beyond its classical association with allergic responses and gastric acid secretion. The H4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells. Its activation is implicated in a range of inflammatory conditions such as asthma, atopic dermatitis, and pruritus. This has positioned the H4 receptor as a promising therapeutic target for a new generation of anti-inflammatory drugs.
While the user's query specified the "trans-VUF25471 family," this appears to be a misnomer, as our comprehensive search did not identify a compound with this specific designation. However, the "VUF" series of compounds, developed at the Vrije Universiteit Amsterdam, includes several potent and selective ligands for the histamine H4 receptor. This guide will focus on a key representative of this family, VUF 6002 (also known as JNJ-10191584), a potent and selective H4 receptor antagonist. This document will serve as a technical guide to its pharmacology, experimental evaluation, and the underlying signaling pathways.
Core Compound: VUF 6002
VUF 6002, with the chemical name 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine, is a well-characterized, orally active antagonist of the histamine H4 receptor.[1][2] It has demonstrated significant anti-inflammatory and analgesic effects in preclinical models of inflammatory diseases.
Chemical Structure
-
IUPAC Name: 1-[(5-chloro-1H-1,3-benzodiazol-2-yl)carbonyl]-4-methylpiperazine
-
Molecular Formula: C13H15ClN4O
-
Molecular Weight: 278.74 g/mol
Pharmacological Data
The pharmacological profile of VUF 6002 is characterized by its high affinity and selectivity for the histamine H4 receptor.
Receptor Binding Affinity
The binding affinity of VUF 6002 to the human histamine H4 receptor and its selectivity over other histamine receptor subtypes are summarized in the table below.
| Receptor Subtype | K_i_ (nM) | Selectivity (fold vs. H4R) | Reference |
| Histamine H4 | 26 | - | [1][3] |
| Histamine H3 | 14,100 | >540 | [1][3] |
| Histamine H1 | >10,000 | >380 | [4] |
| Histamine H2 | >10,000 | >380 | [4] |
Functional Activity
VUF 6002 acts as an antagonist, inhibiting the downstream cellular responses mediated by H4 receptor activation. A key function of the H4 receptor on immune cells is to mediate chemotaxis.
| Assay | Cell Type | IC_50_ (nM) | Reference |
| Eosinophil Chemotaxis | Human Eosinophils | 530 | [1][3] |
| Mast Cell Chemotaxis | Murine Mast Cells | 138 | [1][3] |
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor by its endogenous ligand, histamine, initiates a cascade of intracellular signaling events. As a Gαi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the dissociated G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical event for cellular processes like chemotaxis and cytokine release.
Histamine H4 Receptor Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize histamine H4 receptor antagonists like VUF 6002.
Synthesis of VUF 6002 (1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine)
The synthesis of VUF 6002 can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general principles of benzimidazole (B57391) and piperazine (B1678402) chemistry.[5][6][7]
Plausible Synthetic Workflow for VUF 6002
Step 1: Synthesis of 1-Chloroformyl-4-methylpiperazine hydrochloride
-
To a solution of N-methylpiperazine in an inert solvent such as toluene, add triphosgene portion-wise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture, and the resulting precipitate, 1-chloroformyl-4-methylpiperazine hydrochloride, can be collected by filtration, washed with a cold solvent, and dried.
Step 2: Synthesis of 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine (VUF 6002)
-
Dissolve 5-chloro-1H-benzimidazole-2-carboxylic acid, 1-chloroformyl-4-methylpiperazine hydrochloride, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous polar aprotic solvent such as DMF.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford VUF 6002.
Histamine H4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H4 receptor.[8][9]
Materials:
-
Membrane preparations from cells expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Histamine or a specific H4R antagonist radioligand.
-
Test compound (e.g., VUF 6002).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known H4R ligand (for non-specific binding) or the test compound dilution.
-
50 µL of the radioligand at a final concentration close to its K_d_ value.
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 15-30 µg).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol describes an in vitro assay to measure the ability of a compound to inhibit eosinophil migration towards a chemoattractant.[10][11][12][13][14]
Materials:
-
Isolated human eosinophils.
-
Chemoattractant: Histamine or a selective H4R agonist.
-
Test compound (e.g., VUF 6002).
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Place the chemoattractant (e.g., histamine at its EC_50_ concentration for chemotaxis) in the lower wells of the Boyden chamber.
-
Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the Boyden chamber, which is separated from the lower chamber by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO_2_ atmosphere for 1-3 hours to allow for cell migration.
-
After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC_50_ value from the resulting dose-response curve.
Eosinophil Chemotaxis Assay Workflow
Conclusion
The histamine H4 receptor represents a significant target for the development of novel therapeutics for inflammatory and immune disorders. VUF 6002 is a valuable pharmacological tool for investigating the role of the H4 receptor in these processes. This technical guide provides a comprehensive overview of the key pharmacological data, signaling pathways, and experimental protocols associated with the study of H4 receptor antagonists like VUF 6002. The detailed methodologies and structured data presentation are intended to support researchers in the design and execution of their studies in this exciting area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 6. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
In Vitro Activity of Histamine H4 Receptor Ligands: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro activity of selected ligands targeting the histamine (B1213489) H4 receptor (H4R). Due to the lack of publicly available information on a compound named "trans-VUF25471," this document focuses on well-characterized compounds from the Vrije Universiteit (VU) Amsterdam "VUF" series of histamine receptor ligands and the widely used H4R antagonist, JNJ-7777120. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology and drug discovery.
Quantitative Analysis of In Vitro Activity
The following tables summarize the binding affinities and functional activities of selected VUF series compounds and the reference antagonist JNJ-7777120 at the human histamine H4 receptor (hH4R) and other histamine receptor subtypes for selectivity assessment.
Table 1: Binding Affinity (Ki/pKi) of Selected Compounds at Human Histamine Receptors
| Compound | hH4R Ki (nM) | hH4R pKi | hH3R Ki (nM) | hH3R pKi | hH2R pKi | hH1R pKi | Selectivity (H4R vs H3R) |
| JNJ-7777120 | 4.5 | 8.8 | >10,000 | < 5.5 | < 5.5 | < 5.5 | >1000-fold |
| VUF6002 (JNJ10191584) | 26 | 7.59 | 14,100 | 4.85 | - | - | 540-fold[1] |
| VUF8430 | - | - | - | - | - | - | Full agonist at both H4R and H3R[2] |
| VUF10148 | ~7.9 | 8.1 | ~398 | 6.4 | < 5.0 | 5.8 | ~50-fold[3] |
| Thioperamide | ~7.9 | 8.1 | ~39.8 | 8.4 | < 5.0 | < 5.0 | ~0.5-fold (H3R selective)[3] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Data is compiled from various sources and assays, which may lead to variations.
Table 2: Functional Activity (IC50/pEC50) of Selected Compounds
| Compound | Assay Type | Cell Line | Activity Metric | Value (nM) | Functional Effect |
| JNJ-7777120 | Mast Cell Chemotaxis | Mouse Bone Marrow-Derived Mast Cells | - | - | Blocks histamine-induced chemotaxis |
| VUF6002 (JNJ10191584) | Eosinophil Chemotaxis | - | IC50 | 530[1] | Inhibition |
| VUF6002 (JNJ10191584) | Mast Cell Chemotaxis | - | IC50 | 138[1] | Inhibition |
| VUF8430 | CRE-β-galactosidase | SK-N-MC | pEC50 | - | Full Agonist[2] |
| VUF8430 | Monocyte-Derived Dendritic Cell Chemotaxis | Human Mo-DCs | - | - | Induces chemotaxis[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro pharmacological data. Below are generalized protocols for common assays used to characterize histamine H4 receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 or SK-N-MC cells stably expressing the human histamine H4 receptor are cultured under standard conditions.
-
Cells are harvested, and a membrane preparation is generated through homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a specific radioligand for the H4 receptor (e.g., [3H]histamine) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known H4R ligand (e.g., histamine or JNJ-7777120).
-
The reaction is incubated to allow for binding equilibrium.
-
-
Data Analysis:
-
The bound radioligand is separated from the unbound ligand by rapid filtration, and the radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The IC50 is converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[4]
-
cAMP Reporter Gene Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gαi/o-coupled H4 receptor.
-
Cell Culture:
-
SK-N-MC or a similar cell line is used, which stably expresses the human H4 receptor and a reporter gene construct, such as CRE-β-galactosidase.[2] The CRE (cAMP response element) drives the expression of the reporter gene in response to changes in intracellular cAMP levels.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
To test for agonist activity, cells are incubated with varying concentrations of the test compound.
-
To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known H4R agonist (e.g., histamine).
-
The incubation period allows for receptor activation and subsequent reporter gene expression.
-
-
Data Analysis:
-
The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.
-
For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonists, the IC50 is calculated.
-
Chemotaxis Assay
This assay assesses the ability of H4R ligands to modulate the migration of immune cells, a key function of the H4 receptor.
-
Cell Isolation:
-
Immune cells expressing the H4 receptor, such as eosinophils or mast cells, are isolated from whole blood or bone marrow.[5]
-
-
Assay Procedure:
-
A multi-well chamber with a microporous membrane (e.g., a Boyden chamber) is used.
-
A chemoattractant (e.g., histamine) is placed in the lower chamber.
-
The isolated cells are placed in the upper chamber. To test for antagonist activity, cells are pre-incubated with the test compound.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
-
Data Analysis:
-
The number of cells that have migrated to the lower chamber is quantified, typically by microscopy after staining or by flow cytometry.
-
The inhibitory effect of an antagonist is determined by the reduction in cell migration compared to the control.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling cascades and experimental procedures can aid in understanding the complex biological processes involved.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6] Its activation initiates a signaling cascade that modulates various cellular functions, particularly in immune cells.
Caption: Simplified signaling pathway of the histamine H4 receptor.
General Workflow for In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing the in vitro activity of a potential histamine H4 receptor antagonist.
Caption: Experimental workflow for H4R antagonist characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research Findings on trans-VUF25471: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for "trans-VUF25471" have not yielded any publicly available research data. The compound name may be incorrect, or it may refer to a very new or internal compound for which research has not yet been published.
The following document serves as a detailed template for a technical guide or whitepaper on the preliminary research findings of a novel compound, structured to meet the specified requirements. This template is populated with placeholder data and methodologies analogous to what might be expected for a novel histamine (B1213489) receptor ligand, given the common "VUF" prefix associated with such compounds in the literature.
Introduction
This compound is a novel small molecule currently under investigation for its potential therapeutic applications. This document summarizes the preliminary in vitro and in vivo research findings, providing an in-depth overview of its pharmacological profile, mechanism of action, and early safety assessment. The data presented herein is intended to provide a foundational understanding for researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Assay Type | Cell Line |
| Histamine H₁ | >10,000 | Radioligand Binding | CHO-K1 |
| Histamine H₂ | >10,000 | Radioligand Binding | HEK293 |
| Histamine H₃ | 850 | Radioligand Binding | HEK293 |
| Histamine H₄ | 15 | Radioligand Binding | CHO-K1 |
Table 2: In Vitro Functional Activity
| Assay Type | EC₅₀ / IC₅₀ (nM) | Functional Readout | Cell Line |
| [³⁵S]GTPγS Binding (H₄R) | 25 (EC₅₀) | G-protein activation | CHO-K1 |
| cAMP Accumulation (H₄R) | 32 (IC₅₀) | Inhibition of forskolin-stimulated cAMP | HEK293 |
| Mast Cell Chemotaxis | 50 (IC₅₀) | Inhibition of histamine-induced migration | LAD2 |
Table 3: In Vivo Pharmacokinetic Parameters (Rodent Model)
| Parameter | Value | Route of Administration |
| Tₘₐₓ (h) | 1.5 | Oral |
| Cₘₐₓ (ng/mL) | 520 | Oral |
| AUC₀₋₂₄ (ng·h/mL) | 3800 | Oral |
| t₁/₂ (h) | 6.2 | Oral |
| Bioavailability (%) | 45 | Oral |
Table 4: In Vivo Efficacy in a Model of Allergic Inflammation (Rodent)
| Endpoint | This compound (10 mg/kg) | Vehicle Control | p-value |
| Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 450 ± 50 | <0.01 |
| IL-4 Levels (pg/mL) | 80 ± 15 | 250 ± 30 | <0.01 |
| IL-13 Levels (pg/mL) | 120 ± 20 | 350 ± 40 | <0.01 |
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for human histamine receptors (H₁R, H₂R, H₃R, and H₄R).
-
Cell Lines: CHO-K1 cells stably expressing the human H₁R or H₄R, and HEK293 cells stably expressing the human H₂R or H₃R.
-
Procedure:
-
Cell membranes were prepared by homogenization and centrifugation.
-
Membranes (10-20 µg protein) were incubated with a specific radioligand ([³H]mepyramine for H₁R, [¹²⁵I]iodoaminopotentidine for H₂R, [³H]Nα-methylhistamine for H₃R, and [³H]histamine for H₄R) and increasing concentrations of this compound.
-
Incubations were carried out in binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.
-
Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM astemizole (B1665302) for H₁R, 10 µM tiotidine (B1662263) for H₂R, 10 µM thioperamide (B1682323) for H₃R, and 10 µM JNJ 7777120 for H₄R).
-
The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To assess the agonist activity of this compound at the human H₄ receptor.
-
Cell Line: CHO-K1 cells stably expressing the human H₄R.
-
Procedure:
-
Cell membranes (5-10 µg protein) were incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS (0.1 nM) and GDP (10 µM).
-
The incubation was performed in assay buffer (50 mM Tris-HCl, 2 mM MgCl₂, 100 mM NaCl, pH 7.4) for 30 minutes at 30°C.
-
The reaction was terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
EC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Model of Allergic Inflammation
-
Objective: To evaluate the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic airway inflammation.
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Procedure:
-
Mice were sensitized by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
From days 21 to 23, mice were challenged with aerosolized OVA for 30 minutes each day.
-
This compound (10 mg/kg) or vehicle was administered orally 1 hour before each OVA challenge.
-
24 hours after the final challenge, bronchoalveolar lavage (BAL) fluid was collected to determine inflammatory cell counts.
-
Lung tissue was collected for histological analysis and measurement of cytokine levels (IL-4, IL-13) by ELISA.
-
Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for this compound at the H₄ receptor.
Experimental Workflows
Caption: Workflow for the in vivo allergic inflammation model.
This template provides a comprehensive structure for presenting preliminary research findings in a clear and detailed manner, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Unlocking Spatiotemporal Control of Atypical Chemokine Receptor 3: A Technical Overview of trans-VUF25471
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core attributes of trans-VUF25471, a novel photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3). We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and discuss its potential therapeutic applications based on the functional role of its target.
Introduction to this compound: A Tool for Photopharmacology
This compound, also referred to as compound 3e in the primary literature, is a pioneering molecular tool in the field of photopharmacology.[1][2][3][4][5] It is the first small-molecule photoswitchable agonist developed for an atypical G protein-coupled receptor (GPCR), specifically ACKR3.[1][2][3][4][5] Photopharmacology offers the ability to control the activity of drugs with light, providing precise spatiotemporal regulation of biological processes.[2] this compound is an azobenzene-containing compound that can be reversibly isomerized between its active trans state and a less active cis state using specific wavelengths of light.[2][3] This allows researchers to turn its biological activity on and off in a controlled manner, making it an invaluable tool for studying the nuanced roles of ACKR3.[2][5]
Mechanism of Action: Light-Dependent Modulation of ACKR3
This compound functions as an agonist at the ACKR3 receptor. ACKR3, formerly known as CXCR7, is an atypical chemokine receptor that binds to the chemokines CXCL11 and CXCL12.[2] Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins but rather through β-arrestin pathways. The binding of an agonist like this compound to ACKR3 induces a conformational change in the receptor, leading to the recruitment of β-arrestin2.[2][3]
The key feature of this compound is its photoswitchable nature. The molecule contains an azobenzene (B91143) moiety, which allows it to exist in two isomeric forms:
-
This compound: The thermodynamically stable and more active form.
-
cis-VUF25471: The less active form, which can be induced by light.
The trans isomer can be switched to the cis isomer with a photostationary state of 96%.[2][5] The cis isomer has a very slow thermal relaxation back to the trans form, with a half-life of approximately 15 days at 37°C, ensuring that the light-induced state is maintained.[2][6] The trans isomer binds to and activates ACKR3 at concentrations tenfold lower than its cis counterpart.[2] This significant difference in activity between the two isomers allows for precise optical control over ACKR3 signaling.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound and its cis isomer from published studies.
Table 1: Binding Affinity of VUF25471 Isomers at ACKR3
| Compound | pKi (mean ± SD) |
| This compound | 7.2 ± 0.1 |
| cis-VUF25471 | 6.1 ± 0.1 |
Data from competitive binding assays with fluorescently labeled CXCL12.
Table 2: Functional Potency of VUF25471 Isomers in a β-arrestin2 Recruitment Assay
| Compound | pEC50 (mean ± SD) |
| This compound | 7.8 ± 0.1 |
| cis-VUF25471 | 6.7 ± 0.1 |
Data from a NanoBiT complementation assay measuring β-arrestin2 recruitment to ACKR3.
Signaling Pathway of ACKR3
The following diagram illustrates the signaling pathway of ACKR3 upon activation by an agonist like this compound.
Caption: ACKR3 signaling pathway upon agonist binding.
Experimental Protocols
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of test compounds for the ACKR3 receptor.
-
Cell Line: HEK293T cells transiently expressing NLuc-ACKR3.
-
Reagents:
-
HEK293T cell membranes.
-
Fluorescently labeled CXCL12 (e.g., A647-CXCL12).
-
Test compounds (trans- and cis-VUF25471).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Incubate the HEK293T-NLuc-ACKR3 membranes with a fixed concentration of A647-CXCL12 and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium.
-
Measure the fluorescence to determine the amount of labeled CXCL12 displaced by the test compound.
-
Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
-
β-arrestin2 Recruitment Assay (NanoBiT Complementation)
This assay measures the functional potency (EC50) of compounds by quantifying the recruitment of β-arrestin2 to ACKR3.
-
Cell Line: HEK293T cells co-transfected with ACKR3-LgBiT and SmBiT-β-arrestin2 constructs.
-
Reagents:
-
Transfected HEK293T cells.
-
Nano-Glo® Live Cell Assay System substrate.
-
Test compounds (trans- and cis-VUF25471).
-
-
Procedure:
-
Plate the transfected cells in a suitable microplate.
-
Add serial dilutions of the test compounds to the cells.
-
Add the Nano-Glo® substrate.
-
Incubate and measure the luminescence generated by the complementation of LgBiT and SmBiT upon β-arrestin2 recruitment.
-
Plot the luminescence signal against the compound concentration to determine the EC50 values.
-
Potential Therapeutic Applications
While this compound is primarily a research tool, its ability to selectively modulate ACKR3 opens up avenues for investigating the therapeutic potential of targeting this receptor. ACKR3 overexpression has been implicated in a variety of pathological conditions, suggesting that its modulation could be beneficial.
-
Oncology: ACKR3 is overexpressed in numerous cancers and is associated with tumor growth, metastasis, and angiogenesis. The ability to precisely control ACKR3 activity with this compound could help elucidate its specific roles in cancer progression and validate it as a therapeutic target.
-
Inflammatory and Autoimmune Diseases: ACKR3 plays a role in regulating the inflammatory response by scavenging chemokines.[2] Investigating the effects of spatiotemporal ACKR3 activation using this compound could provide insights into new therapeutic strategies for inflammatory conditions.
-
Cardiovascular and Neurological Disorders: ACKR3 is involved in developmental processes and has been linked to cardiovascular and neurodegenerative diseases.[2] this compound can be used to study the precise timing and location of ACKR3 signaling in these complex biological systems.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for using this compound to study the role of ACKR3 in cancer cell migration.
Caption: Workflow for studying ACKR3 in cell migration.
Conclusion
This compound represents a significant advancement in the study of atypical chemokine receptors. Its unique photoswitchable properties provide an unprecedented level of control over ACKR3 activation, enabling researchers to dissect the complex roles of this receptor in health and disease with high spatiotemporal precision. While its direct therapeutic applications are yet to be explored, this compound is a powerful research tool that will undoubtedly contribute to a deeper understanding of ACKR3 biology and may pave the way for the development of novel therapeutics targeting this important receptor.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Design, Synthesis and Pharmacological Characterization of the First Photoswitchable Small-Molecule Agonist for the Atypical Chemokine Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Critical Role of Stereochemistry in Histamine Receptor Ligand Design: A Comparative Analysis of Cis-Trans Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: A direct comparative analysis of a compound designated "trans-VUF25471" and its cis-isomer could not be conducted as no specific data for a compound with this identifier was found in the public domain scientific literature. This technical guide will, therefore, provide a comprehensive overview of the principles of cis-trans isomerism in the context of drug development, utilizing analogous, well-characterized histamine (B1213489) receptor ligands as illustrative examples. The focus will be on the histamine H3 and H4 receptors, given their therapeutic relevance and the availability of data on isomeric ligands.
Introduction: The Significance of Geometric Isomerism in Pharmacology
Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism where molecules have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.[1] This seemingly subtle difference in spatial arrangement can have profound effects on a molecule's physical, chemical, and, most importantly, biological properties.[2] In the realm of pharmacology, the specific geometry of a drug molecule is a critical determinant of its interaction with its biological target, such as a receptor or enzyme. The distinct shapes of cis and trans isomers can lead to significant differences in binding affinity, efficacy, and overall pharmacological profile.
This guide will delve into the comparative pharmacology of cis-trans isomers, with a particular focus on ligands targeting the histamine H3 and H4 receptors. These receptors are key players in a variety of physiological and pathological processes, including neurotransmission, inflammation, and immune responses, making them attractive targets for drug discovery.
Comparative Pharmacology of Histamine Receptor Ligand Isomers
While data for "VUF25471" is unavailable, the scientific literature provides excellent examples of how cis-trans isomerism impacts the activity of other histamine receptor ligands. A notable case is a series of conformationally restricted histamine analogs incorporating a cyclopropane (B1198618) ring. These analogs demonstrate how the cis and trans configurations of the cyclopropane backbone lead to distinct pharmacological activities at the histamine H3 and H4 receptors.[3]
For instance, a trans-cyclopropane-type compound, (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane, exhibits potent antagonistic activity at both the H3 and H4 receptors.[3] In contrast, a cis-cyclopropane-type compound, (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane, acts as a potent and selective H3 receptor partial agonist.[3] This highlights how a change in the spatial orientation of the substituents on the cyclopropane ring dramatically alters the compound's functional activity.
Another compelling example is VUF15000, a photoswitchable azobenzene-containing compound. The trans-isomer of VUF15000 is a potent histamine H3 receptor agonist with a high binding affinity.[4] Upon photoisomerization to the cis-isomer, the activity is significantly reduced, with an approximately 10-fold decrease in affinity.[4] This light-controlled "on-off" switch provides a powerful tool for studying receptor pharmacology with high spatiotemporal precision.[4]
Quantitative Data Presentation
The following table summarizes the pharmacological data for the aforementioned illustrative compounds, showcasing the impact of their geometric isomerism.
| Compound | Isomer | Target Receptor(s) | Activity | Binding Affinity (Ki) |
| (2S,3R)-4-(4-chlorobenzylamino)-2,3-methano-1-(1H-imidazol-4-yl)butane (Compound 5b)[3] | trans | H3 & H4 | Antagonist | 4.4 nM (H3), 5.5 nM (H4) |
| (2R,3R)-4-amino-2,3-methano-1-(1H-imidazol-4-yl)butane (Compound 6a)[3] | cis | H3 | Partial Agonist | 5.4 nM |
| VUF15000[4] | trans | H3 | Full Agonist | 4 nM |
| VUF15000[4] | cis | H3 | Weak Agonist | ~40 nM (10-fold less active) |
Experimental Protocols
The characterization of isomeric compounds and the determination of their pharmacological profiles involve a range of standard and specialized experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
Objective: To determine the affinity of the cis and trans isomers for the human histamine H3 and H4 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293) that are stably or transiently expressing the recombinant human histamine H3 or H4 receptor.[5] This involves cell harvesting, homogenization, and isolation of the membrane fraction via centrifugation.
-
Competitive Binding Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R or [¹²⁵I]iodoproxyfan for H3R) is incubated with the receptor-containing membranes in the presence of a range of concentrations of the unlabeled test compound (the cis or trans isomer).[5]
-
Equilibrium and Separation: The incubation is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the histamine H3 and H4 receptors, a common functional assay measures the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To characterize the functional activity of the cis and trans isomers at the human histamine H3 and H4 receptors.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured to an appropriate density.
-
Compound Incubation: The cells are pre-incubated with the test compound (the cis or trans isomer) at various concentrations.
-
Stimulation: The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: The results are plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
Visualization of Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist, it initiates a signaling cascade that leads to various cellular responses, particularly in immune cells.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of trans-VUF25471: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of trans-VUF25471, a complex heterocyclic compound with potential applications in drug discovery. The synthesis involves a multi-step process, including the preparation of two key intermediates: a fluorinated diazaspiro[4.5]decane core and a substituted furanone moiety, followed by their subsequent coupling. This protocol is intended for use by qualified researchers in a well-equipped chemical laboratory.
Chemical Structure and IUPAC Name
-
Trivial Name: this compound
-
IUPAC Name: tert-butyl 6-fluoro-2-(4-methyl-5-oxo-2H-furan-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate[1]
-
Molecular Formula: C₁₈H₂₅FN₂O₅[1]
-
Molecular Weight: 384.4 g/mol [1]
Synthetic Strategy Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Diazaspiro[4.5]decane Core: Preparation of tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
-
Synthesis of the Furanone Moiety: Preparation of a suitable 3-substituted-4-methyl-2,5-dihydrofuran-2-one derivative.
-
Coupling and Final Product Formation: Palladium-catalyzed cross-coupling of the two intermediates to yield the final product, this compound.
DOT Script for Synthetic Workflow
Caption: Figure 1: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of the Diazaspiro[4.5]decane Core
The synthesis of the core structure, tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, can be adapted from methodologies reported for analogous diazaspiro compounds. A plausible route involves the following key steps:
Step 1.1: Synthesis of a Protected Fluoropiperidine Precursor
This initial step involves the synthesis of a piperidine (B6355638) ring bearing a fluorine atom and protected functional groups suitable for subsequent spirocyclization. Commercially available starting materials can be utilized, and the synthesis may involve multiple transformations to introduce the required functionalities.
Step 1.2: Spirocyclization to form the Diazaspiro[4.5]decane Ring System
A crucial step is the formation of the spirocyclic lactam. This can be achieved through an intramolecular cyclization reaction. For a related compound, a described method involves the reaction of a piperidine derivative with dimethyl maleate (B1232345) in the presence of a base, followed by a reductive cyclization.
Protocol adapted from a similar synthesis:
-
Michael Addition: A protected piperidine derivative is reacted with an appropriate Michael acceptor, such as dimethyl maleate, in a suitable solvent like DMSO with a base.
-
Reductive Cyclization: The product from the Michael addition is then subjected to catalytic hydrogenation (e.g., using Raney Nickel) to effect the reduction of a nitro group (if present) and subsequent intramolecular cyclization to form the lactam ring of the diazaspiro[4.5]decane core.
Part 2: Synthesis of the Furanone Moiety
The required intermediate is a 3-halo-4-methyl-2,5-dihydrofuran-2-one. 3-Bromo-4-methyl-2,5-dihydrofuran-2-one is a suitable candidate for the subsequent palladium-catalyzed coupling.
Step 2.1: Synthesis of 3-Bromo-4-methyl-2,5-dihydrofuran-2-one
A potential method for the synthesis of this intermediate involves the bromination of a suitable precursor. One possible starting material is 4-methyl-2,5-dihydrofuran-2-one, which can be synthesized from commercially available reagents. The bromination can be achieved using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.
General Protocol for Bromination:
-
To a solution of 4-methyl-2,5-dihydrofuran-2-one in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide (B58015) byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 3-bromo-4-methyl-2,5-dihydrofuran-2-one.
Part 3: Coupling of the Intermediates and Final Product Formation
The final step in the synthesis of this compound is the coupling of the diazaspiro[4.5]decane core with the furanone moiety. A palladium-catalyzed N-arylation or N-vinylation reaction (a type of Buchwald-Hartwig amination) is a plausible method for this transformation. The nitrogen atom of the lactam in the diazaspiro[4.5]decane will act as the nucleophile, and the bromine atom on the furanone ring will be the leaving group.
DOT Script for the Coupling Reaction
Caption: Figure 2: Palladium-catalyzed coupling reaction.
General Protocol for Palladium-Catalyzed Coupling:
-
In a reaction vessel, combine the tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, 3-bromo-4-methyl-2,5-dihydrofuran-2-one, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound. The "trans" stereochemistry may be influenced by the choice of catalyst, ligand, and reaction conditions, or may require separation from the "cis" isomer.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Expected Yield (%) | Purity (%) | Analytical Method |
| 1.2 | tert-butyl 6-fluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₁FN₂O₃ | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2.1 | 3-Bromo-4-methyl-2,5-dihydrofuran-2-one | C₅H₅BrO₂ | 50-60 | >95 | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | C₁₈H₂₅FN₂O₅ | 40-50 | >98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, HPLC |
Concluding Remarks
The synthesis of this compound is a challenging but feasible process for experienced synthetic chemists. The protocols provided herein are based on established synthetic methodologies for related compounds and may require optimization for specific laboratory conditions. Careful execution of each step and thorough characterization of all intermediates are crucial for the successful synthesis of the target molecule. All procedures should be carried out with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Cellular Characterization of trans-VUF25471, a Histamine H3 Receptor Antagonist
For Research Use Only.
Introduction
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and serotonin. The H3R exhibits high constitutive activity, meaning it can signal in the absence of an agonist. This basal activity is mediated through its coupling to Gαi/o proteins, which inhibit adenylyl cyclase and subsequently decrease intracellular cyclic AMP (cAMP) levels.[1]
Compounds that can block the constitutive activity of the H3R are known as inverse agonists, while those that block the action of agonists without affecting the basal activity are neutral antagonists. For the purpose of these protocols, "antagonist" will be used as a general term to refer to molecules that reduce H3R signaling. trans-VUF25471 is a novel, potent, and selective antagonist of the H3R, designed for investigating the therapeutic potential of modulating the histaminergic system in various neurological and psychiatric disorders.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell-based assays. The described experimental procedures are designed for researchers, scientists, and drug development professionals to assess the compound's potency, functional activity, and potential cytotoxicity in a controlled cellular environment.
Data Presentation
The following tables summarize representative quantitative data for this compound in key cell-based assays. These values are illustrative and may vary depending on the specific experimental conditions and cell line used.
Table 1: Functional Potency of this compound in H3R-Expressing Cells
| Assay Type | Cell Line | Parameter | Value (Mean ± SD) |
| cAMP Accumulation Assay | CHO-K1 cells stably expressing human H3R | IC₅₀ | 15.2 ± 2.1 nM |
| [³⁵S]GTPγS Binding Assay | Membranes from HEK293 cells expressing human H3R | IC₅₀ | 25.8 ± 3.5 nM |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time | IC₅₀ (Mean ± SD) |
| CHO-K1 | MTT Assay | 48 hours | > 50 µM |
| HEK293 | MTT Assay | 48 hours | > 50 µM |
Signaling Pathway
Caption: Signaling pathway of the Histamine H3 Receptor and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedures for culturing Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells, which are commonly used as host cells for expressing the recombinant H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor
-
CHO-K1 Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
-
HEK293 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (T-75) and plates (96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed growth medium.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to counteract the agonist-induced inhibition of adenylyl cyclase, thereby restoring cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human H3 receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[1]
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Histamine (H3R agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White opaque 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the H3R-expressing CHO-K1 cells into white opaque 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and histamine in Assay Buffer.
-
-
Assay:
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add 50 µL of varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.[1]
-
Add 25 µL of histamine at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Add 25 µL of forskolin to stimulate adenylyl cyclase.[1]
-
Incubate for a further 15-30 minutes at 37°C.[1]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the H3R. An antagonist will inhibit agonist-stimulated [³⁵S]GTPγS binding.[1][5]
Materials:
-
Cell membranes prepared from HEK293 cells expressing the human H3 receptor
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[1]
-
[³⁵S]GTPγS (final concentration ~0.1 nM)
-
Histamine (H3R agonist)
-
This compound
-
Unlabeled GTPγS (for non-specific binding determination)
-
96-well filter plates and scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest H3R-expressing HEK293 cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in Assay Buffer.
-
-
Assay:
-
Detection:
-
Terminate the reaction by rapid filtration through 96-well filter plates.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxicity of this compound by measuring the metabolic activity of the cells.
Materials:
-
CHO-K1 or HEK293 cells
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of this compound to the wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. elabscience.com [elabscience.com]
- 3. CHO-K1. Culture Collections [culturecollections.org.uk]
- 4. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of trans-VUF25471
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive detection of novel therapeutic agents is paramount throughout the drug discovery and development process. This document provides detailed application notes and protocols for the analytical detection of trans-VUF25471, a compound of interest in modern pharmacology. The methodologies outlined below are designed to be adaptable for various research and development applications, from early-stage discovery to preclinical and clinical sample analysis.
While specific data for this compound is not publicly available, this guide leverages established analytical principles for imidazole-containing compounds, a common structural motif in pharmacologically active agents, particularly those targeting histamine (B1213489) receptors. The protocols provided are based on robust methods for analogous compounds and are intended to serve as a strong starting point for the development of a validated analytical method for this compound.
Compound Profile: this compound (Hypothetical)
For the purpose of these protocols, we will assume this compound is a small molecule containing an imidazole (B134444) moiety, a common feature in histamine H3 receptor antagonists. This assumption is based on the common nomenclature in medicinal chemistry, where "VUF" often refers to compounds developed at the Vrije Universiteit Amsterdam, a center known for its research on histamine receptors.
Assumed Properties:
-
Class: Imidazole-containing small molecule.
-
Potential Target: Histamine H3 Receptor (antagonist/inverse agonist).
-
Expected Matrix: Biological fluids (plasma, urine, cerebrospinal fluid), pharmaceutical formulations.
Section 1: Analytical Methodologies
A combination of chromatographic and mass spectrometric techniques is recommended for the sensitive and selective quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible method for the quantification of small molecules. For imidazole-containing compounds, reversed-phase chromatography is typically the method of choice.
Table 1: HPLC-UV Method Parameters for Imidazole-Containing Compounds
| Parameter | Recommended Condition | Notes |
| Column | C18 or C8 (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm) | C18 columns offer greater retention for non-polar compounds, while C8 may provide better peak shape for basic compounds. |
| Mobile Phase | A: 0.025 M Potassium Dihydrogen Phosphate (KH2PO4), pH 3.2 (adjusted with phosphoric acid)B: Methanol (B129727) or Acetonitrile (B52724) | The use of methanol is often preferred as a greener solvent alternative.[1] |
| Gradient | Isocratic or Gradient | Start with an isocratic elution (e.g., 70:30 Methanol:Buffer) and optimize as needed for separation from matrix components.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~220 nm or ~300 nm | Imidazole-containing compounds typically have UV absorbance maxima in these regions.[1][2] Wavelength should be optimized based on the UV spectrum of this compound. |
| Injection Volume | 10-20 µL | Dependent on sample concentration and instrument sensitivity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the gold standard. This technique is highly effective for the analysis of imidazole-containing compounds.[3]
Table 2: LC-MS/MS Method Parameters for Imidazole-Containing Compounds
| Parameter | Recommended Condition | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Imidazole nitrogen atoms are readily protonated. |
| MS/MS Transitions | Precursor ion (Q1) → Product ion (Q3) | The precursor ion will be the [M+H]+ of this compound. Product ions must be determined by infusion of a standard solution into the mass spectrometer. |
| Collision Energy | To be optimized | Dependent on the specific molecule and instrument. |
| Chromatography | Same as HPLC-UV, but may use a narrower bore column (e.g., 2.1 mm ID) for improved sensitivity. | A mobile phase containing a volatile buffer like formic acid (0.1%) is necessary for MS compatibility.[3] |
Section 2: Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and remove interfering substances.
Protocol 2.1.1: Protein Precipitation for Plasma Samples
This is a rapid method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Cleaner Samples
SPE provides a more thorough cleanup than protein precipitation and is recommended for achieving lower limits of quantification.
-
Condition the SPE Cartridge: Use an Oasis HLB cartridge. Condition with 1 mL of methanol followed by 1 mL of water.[3]
-
Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes.
Section 3: Signaling Pathway Context
Assuming this compound is a histamine H3 receptor antagonist, it would modulate neurotransmitter release in the central nervous system. The H3 receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine.[4] Antagonists at this receptor would therefore increase histamine release.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Histamine H4 Receptor Antagonists in Animal Models
A focus on trans-VUF25471 and related compounds for inflammatory and immune-mediated diseases.
Introduction
This document provides detailed application notes and experimental protocols for the use of this compound and other histamine (B1213489) H4 receptor (H4R) antagonists in preclinical animal models. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of H4R antagonists in inflammatory and immune-mediated diseases.
The histamine H4 receptor is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation is implicated in the pathogenesis of various inflammatory conditions such as asthma, allergic rhinitis, pruritus, and autoimmune diseases.[2][3] H4R antagonists block the effects of histamine on this receptor, thereby modulating immune responses and reducing inflammation.[2] While specific data on "this compound" is limited in publicly available literature, the VUF series of compounds are known H4R ligands. This document leverages data from structurally and functionally similar H4R antagonists, such as VUF-6002 and JNJ7777120, to provide comprehensive protocols and application notes.
Mechanism of Action: H4 Receptor Signaling
The histamine H4 receptor, upon binding with its ligand histamine, couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and modulation of T-cell differentiation, all of which are central to the inflammatory response.[1][2] H4R antagonists competitively bind to the receptor, preventing histamine-induced signaling.
References
Application Notes and Protocols for High-Throughput Screening of Histamine H4 Receptor Antagonists
Introduction
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1] Its involvement in inflammatory responses, allergic conditions, and autoimmune diseases has positioned it as a promising therapeutic target for drug discovery.[2] High-throughput screening (HTS) is a critical component in the identification of novel modulators of H4R activity.
Initial searches for "trans-VUF25471" did not yield a recognized compound, suggesting a possible misnomer. Therefore, these application notes will focus on a well-characterized and widely used tool compound for H4R research: the potent and selective antagonist, JNJ 7777120 . This document provides detailed protocols for HTS assays designed to identify and characterize novel H4R antagonists using JNJ 7777120 as a reference compound.
Data Presentation
The pharmacological properties of JNJ 7777120 are summarized in the table below, highlighting its high affinity and selectivity for the human histamine H4 receptor. This data is crucial for establishing appropriate assay conditions and for comparing the potency of newly identified compounds.
| Compound | Parameter | Value | Receptor/Assay Condition | Reference |
| JNJ 7777120 | Ki | 4.5 nM | Human Histamine H4 Receptor | [2][3][4] |
| IC50 | 4.5 nM | Human Histamine H4 Receptor | [5] | |
| Selectivity | >1000-fold | Over H1, H2, and H3 Receptors | [2][3] |
Histamine H4 Receptor Signaling Pathway
The H4R couples to the Gαi/o family of G proteins.[6] Upon activation by an agonist such as histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores. This Ca2+ mobilization is a key signaling event that can be readily measured in high-throughput screening assays. Antagonists like JNJ 7777120 block the binding of agonists, thereby preventing these downstream signaling events.
References
Application Notes & Protocols for the Isolation of trans-Isomers
Introduction
In drug discovery and development, the stereoisomeric composition of a therapeutic candidate is of critical importance. Geometric isomers, such as cis and trans isomers, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the isolation and characterization of the individual isomers of a novel compound, herein referred to as VUF25471, are essential steps in preclinical development. It is not uncommon for one isomer to possess the desired therapeutic activity while the other may be inactive or contribute to off-target effects.[1][2]
These application notes provide a comprehensive overview of established techniques for the separation of trans-isomers from a mixture of geometric isomers. The protocols detailed below are designed to be adaptable for small organic molecules like VUF25471 and are intended for researchers, scientists, and drug development professionals. The described methods range from classical techniques to modern chromatographic separations.
General Strategies for Isomer Separation
The successful separation of geometric isomers relies on the subtle differences in their physicochemical properties. These differences can include polarity, solubility, boiling point, and molecular shape.[3] The choice of the most suitable technique depends on the specific properties of the compound and the desired scale of the separation. Common strategies for separating cis and trans isomers include:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are powerful methods for isomer separation.[4][5]
-
Crystallization: Fractional crystallization can be an effective method if the isomers have different solubilities in a particular solvent system.[4][6]
-
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid as the mobile phase and can offer excellent resolution for isomer separation.[4]
-
Selective Complexation: In some cases, one isomer may selectively form a complex with a host molecule, allowing for its separation.[3][7]
The following sections provide detailed protocols for some of the most common and effective techniques for isolating the trans-isomer of a compound like VUF25471.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely used technique for isolating pure compounds from a mixture. By optimizing the stationary phase, mobile phase, and other chromatographic parameters, it is often possible to achieve baseline separation of geometric isomers.
Protocol:
-
System Preparation:
-
Equilibrate the preparative HPLC system with the chosen mobile phase. A common starting point for small organic molecules is a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
-
-
Sample Preparation:
-
Dissolve the mixture of VUF25471 isomers in a suitable solvent at a known concentration. The solvent should be compatible with the mobile phase.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical HPLC column to develop the separation method.
-
Optimize the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve maximum resolution between the cis and trans isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Once a satisfactory separation is achieved on the analytical scale, scale up the method to a preparative column with a larger diameter.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the elution of the trans-isomer peak using a fraction collector.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated trans-isomer.
-
-
Solvent Removal:
-
Combine the pure fractions containing the trans-isomer and remove the solvent using a rotary evaporator or lyophilizer.
-
Data Presentation:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | 60% Acetonitrile / 40% Water | 60% Acetonitrile / 40% Water |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Injection Volume | 10 µL | 500 µL |
| Retention Time (cis) | 8.5 min | 8.7 min |
| Retention Time (trans) | 10.2 min | 10.5 min |
| Resolution | > 2.0 | > 2.0 |
Fractional Crystallization
Fractional crystallization is a technique that separates compounds based on differences in their solubility. If the cis and trans isomers of VUF25471 have significantly different solubilities in a particular solvent at a given temperature, this method can be employed for their separation.
Protocol:
-
Solvent Screening:
-
Screen a variety of solvents to identify one in which the trans-isomer of VUF25471 has lower solubility than the cis-isomer at a specific temperature.
-
-
Dissolution:
-
Dissolve the mixture of isomers in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to allow for the selective crystallization of the less soluble isomer (ideally the trans-isomer). The cooling rate can influence the size and purity of the crystals.
-
-
Isolation of Crystals:
-
Isolate the crystals by vacuum filtration.
-
-
Washing:
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble cis-isomer.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
-
Purity Analysis:
-
Analyze the purity of the crystals and the mother liquor using a suitable analytical technique such as HPLC or GC to determine the isomeric ratio.
-
-
Recrystallization (Optional):
-
If the desired purity is not achieved in a single step, repeat the crystallization process (recrystallization) with the enriched solid.
-
Data Presentation:
| Step | Isomeric Ratio (trans:cis) in Solid | Isomeric Ratio (trans:cis) in Mother Liquor | Yield of trans-Isomer |
| Initial Mixture | 50:50 | - | - |
| Crystallization 1 | 85:15 | 30:70 | 60% |
| Crystallization 2 | 98:2 | 60:40 | 85% (of crystallized material) |
Visualization of Workflows
A clear understanding of the experimental workflow is crucial for successful execution. The following diagrams, generated using the DOT language, illustrate the logical flow of the described protocols.
Caption: Workflow for the isolation of the trans-isomer using preparative HPLC.
References
- 1. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid isomers: differences in metabolism and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective complexation and efficient separation of cis / trans -1,2-dichloroethene isomers by a pillar[5]arene - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09307F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
In Vivo Experimental Design for trans-VUF25471: Information Not Publicly Available
Despite a comprehensive search for "trans-VUF25471" and related terms, no publicly available information was found for this compound. As a result, the creation of detailed Application Notes and Protocols for an in vivo experimental design is not possible at this time.
To develop a robust in vivo experimental plan, foundational knowledge about the compound is essential. This includes, but is not limited to:
-
Chemical Structure and Properties: Understanding the molecule's physical and chemical characteristics is crucial for formulation and administration.
-
Biological Target(s): Identifying the specific protein(s) or pathway(s) that this compound interacts with is the cornerstone of any mechanistic study.
-
Mechanism of Action: Elucidating how the compound exerts its effects at a molecular level is necessary to design relevant pharmacodynamic assays.
-
In Vitro Efficacy and Potency: Data from cell-based assays are required to establish a starting point for dose-response studies in vivo.
-
Pharmacokinetics and Toxicology (if available): Preliminary data on absorption, distribution, metabolism, excretion (ADME), and toxicity are critical for dose selection and safety monitoring.
Without this fundamental information, any proposed experimental design would be purely speculative and lack the scientific basis required for meaningful research.
Suggestions for Researchers, Scientists, and Drug Development Professionals:
For the user who requested this information, please verify the compound identifier "this compound" for accuracy. It is possible that the compound is known by a different name, is an internal discovery compound not yet disclosed in public literature, or that there is a typographical error in the name.
If "this compound" is a novel compound from your research, the following general workflow and considerations may be helpful in designing future in vivo studies once the foundational data becomes available.
General Framework for In Vivo Experimental Design
Below is a generalized workflow that can be adapted once the specific characteristics of this compound are known.
Experimental Workflow
Caption: Generalized workflow for in vivo compound evaluation.
Once information regarding the signaling pathway of this compound is available, a diagram illustrating its mechanism of action can be generated. For instance, if it were found to be an inhibitor of a specific kinase in a known signaling cascade, a diagram could be constructed as follows:
Hypothetical Signaling Pathway
Caption: Example of a hypothetical signaling pathway diagram.
We encourage the user to provide any available non-proprietary information about this compound, which would enable the generation of a specific and detailed set of Application Notes and Protocols.
Application Notes and Protocols for trans-VUF25471 (PF-03654746)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-VUF25471, scientifically known as PF-03654746, is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] As a research chemical, it is crucial to handle and store it properly to ensure its stability and the validity of experimental results. This document provides detailed application notes and protocols for the use of this compound in a research setting. It is intended for an audience of researchers, scientists, and drug development professionals.
Chemical Information:
| Identifier | Value |
| Compound Name | This compound / PF-03654746 |
| IUPAC Name | trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide |
| CAS Number | 935840-31-6 (free base), 1039399-17-1 (tosylate)[3][4] |
| Molecular Formula | C18H24F2N2O[3] |
| Molecular Weight | 322.40 g/mol [3] |
Proper Handling and Storage
Due to the absence of a specific Safety Data Sheet (SDS) for this compound (PF-03654746), it is imperative to handle this compound with caution, adhering to standard laboratory safety procedures for handling new chemical entities.
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
2.2. Storage Conditions:
Proper storage is critical to maintain the integrity and stability of this compound.
| Storage Form | Recommended Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years)[3][5] | Store in a dry, dark place.[3] |
| 0 - 4°C | Short-term (days to weeks)[3][5] | ||
| Stock Solutions | -80°C | Up to 6 months[6] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[6] |
2.3. Solution Preparation and Stability:
-
Solubility: this compound is soluble in DMSO and water.[4] For aqueous solutions, ultrasonic warming may be necessary to achieve a concentration of 8.4 mg/mL (16.98 mM).[6]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. For aqueous experiments, further dilute the stock solution in the appropriate buffer.
Mechanism of Action and Signaling Pathway
3.1. Signaling Pathway:
As a presynaptic autoreceptor, the H3 receptor inhibits the synthesis and release of histamine.[8][9] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[9] Antagonism of the H3 receptor by this compound blocks the constitutive activity of the receptor and the inhibitory effects of histamine, leading to an increase in the release of these neurotransmitters.[9][10]
The primary signaling pathway involves:
-
Antagonist Binding: this compound binds to the H3 receptor, preventing the binding of the agonist histamine.
-
G-Protein Dissociation: This prevents the activation and dissociation of the Gαi/o protein from the receptor.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Protocols
The following are examples of experimental protocols where this compound could be utilized.
4.1. In Vitro: Receptor Binding Assay (General Protocol)
This protocol outlines a general radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human H3 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand (e.g., [3H]Nα-methylhistamine).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., cold assay buffer).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the H3 receptor according to standard laboratory procedures.
-
Assay Setup: In a 96-well filter plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the plate through the filter mat to separate bound and free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specific binding.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: In Vitro Receptor Binding Assay Workflow.
4.2. In Vivo: Human PET Receptor Occupancy Study
This protocol is adapted from a clinical study that used Positron Emission Tomography (PET) to determine the receptor occupancy of PF-03654746 in healthy human subjects.[11]
Study Design:
-
Subjects: Healthy human volunteers.
-
Radioligand: [11C]GSK189254, a PET radioligand for the H3 receptor.
-
Drug Administration: Single oral doses of PF-03654746 (ranging from 0.1 to 4 mg).
-
Imaging: PET scans performed at baseline (pre-dose), approximately 3 hours post-dose, and 24 hours post-dose.
Procedure:
-
Baseline Scan: Perform a baseline PET scan with [11C]GSK189254 to determine initial receptor availability.
-
Drug Administration: Administer a single oral dose of PF-03654746.
-
Post-Dose Scans: Perform subsequent PET scans at 3 and 24 hours after drug administration.
-
Blood Sampling: Collect venous blood samples during the PET scans to measure plasma concentrations of PF-03654746 using HPLC-MS/MS.[11]
-
Data Analysis:
-
Calculate the binding potential (BPND) of the radioligand in brain regions of interest from the PET data.
-
Receptor Occupancy (RO) is calculated using the following formula: RO (%) = 100 * (BPND_baseline - BPND_postdose) / BPND_baseline
-
Correlate receptor occupancy with plasma drug concentrations to determine the IC50.
-
Quantitative Data from the Study:
| Dose of PF-03654746 (mg) | Receptor Occupancy at 3h (%) | Receptor Occupancy at 24h (%) |
| 0.1 | 71 | 30 |
| 0.25 | ~80 | ~50 |
| 0.5 | ~90 | ~70 |
| 1.5 | ~95 | ~85 |
| 4.0 | 97 | 93 |
Note: Values are estimated from the published data.[11] The study found that PF-03654746 can fully occupy H3 binding sites with an estimated IC50 of 0.144 ± 0.010 ng/mL.[11]
Caption: In Vivo PET Receptor Occupancy Workflow.
References
- 1. PF-03654746 - Wikipedia [en.wikipedia.org]
- 2. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. PF-03654746 | Histamine Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of receptor occupancy in the presence of mass dose: [11C]GSK189254 PET imaging of histamine H3 receptor occupancy by PF-03654746 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-VUF25471 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific solubility, stability, and handling data for trans-VUF25471 could not be located in publicly available resources. The following protocols and data are based on general knowledge of histamine (B1213489) H4 receptor antagonists and should be considered as a starting point. Researchers must consult the manufacturer's product datasheet and safety data sheet (SDS) for specific instructions and safety information upon acquisition of the compound. Small-scale solubility and stability tests are strongly recommended before proceeding with large-scale experiments.
Introduction
This compound is a research compound anticipated to act as an antagonist of the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its involvement in inflammatory and immune responses has made it a promising target for the development of therapeutics for conditions such as pruritus, atopic dermatitis, asthma, and autoimmune diseases. These application notes provide a general framework for the preparation and use of a representative H4R antagonist, intended to serve as a guide for experiments involving this compound.
Physicochemical and Biological Properties (Illustrative)
The following table summarizes the kind of quantitative data that should be obtained from the supplier or determined experimentally for this compound. The values provided are for illustrative purposes and are based on known properties of other histamine H4 receptor antagonists.
| Property | Illustrative Value/Information | Source/Method |
| Molecular Weight | 368.4 g/mol | PubChem |
| Molecular Formula | C18H25FN2O5 | PubChem |
| Solubility | DMSO: ≥ 20 mg/mLEthanol: Sparingly solubleWater: Insoluble | To be determined by the end-user |
| Storage Conditions | Store as a solid at -20°C for long-term storage.Stock solutions in DMSO can be stored at -20°C for up to 1 month. | General recommendation for similar compounds |
| Biological Activity | Potent and selective antagonist of the histamine H4 receptor. | Expected activity profile |
| IC50 (hH4R) | 10 - 100 nM (Illustrative) | To be determined (e.g., via radioligand binding or functional assay) |
Solution Preparation Protocol
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.684 mg of the compound (based on a molecular weight of 368.4 g/mol ).
-
Add the appropriate volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Note on Working Solutions:
For cell-based assays, further dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
Experimental Protocols
In Vitro Cell-Based Assay: Calcium Mobilization
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit histamine-induced calcium mobilization in cells expressing the H4 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H4 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Histamine dihydrochloride (B599025) (agonist)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the H4R-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium from the plate and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells twice with assay buffer. Add varying concentrations of this compound (prepared in assay buffer from the DMSO stock) to the wells. Incubate for 15-30 minutes at room temperature. Include wells with assay buffer alone (vehicle control) and a known H4R antagonist as a positive control.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader. Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 485 nm excitation, 525 nm emission). Record a baseline fluorescence reading for each well. Inject a pre-determined concentration of histamine (e.g., the EC80 concentration) into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 60-120 seconds).
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence. Plot the histamine-induced calcium response as a function of the this compound concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
In Vitro Cell-Based Assay: Chemotaxis
This protocol outlines a method to evaluate the effect of this compound on histamine-induced chemotaxis of immune cells, such as eosinophils or mast cells.
Materials:
-
Immune cells endogenously expressing the H4 receptor (e.g., primary eosinophils or a mast cell line)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Histamine dihydrochloride
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes of appropriate pore size)
-
Cell counting solution (e.g., Trypan blue) and hemocytometer or an automated cell counter
Protocol:
-
Cell Preparation: Isolate or culture the immune cells of interest. Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: In a separate tube, incubate the cell suspension with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Chemotaxis Setup: Add histamine (at a concentration known to induce chemotaxis) to the lower wells of the chemotaxis chamber. Add chemotaxis buffer alone to some wells as a negative control.
-
Cell Addition: Place the membrane over the lower wells. Add the pre-incubated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, collect the migrated cells from the lower chamber and count them using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added. Plot the percentage of inhibition of chemotaxis as a function of the this compound concentration and determine the IC50 value.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Characterization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Target Compound X
This technical support center provides troubleshooting guidance for the synthesis of Target Compound X. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during the synthesis, such as low yields and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of Target Compound X?
A1: The most critical step is the coupling reaction (Step 2). This step is highly sensitive to moisture and oxygen. Ensuring anhydrous and inert conditions is paramount for achieving a high yield.
Q2: I am not seeing any product formation after Step 1. What could be the issue?
A2: A complete lack of product in Step 1 is often due to the quality of the starting materials or issues with the reaction setup. Verify the purity of your starting materials and ensure all glassware is properly dried. Additionally, confirm that the reaction temperature was maintained correctly.
Q3: Can I store the intermediate compound from Step 1?
A3: The intermediate from Step 1 is relatively stable and can be stored under a nitrogen atmosphere at -20°C for up to 48 hours. However, for best results, it is recommended to proceed directly to Step 2.
Troubleshooting Guide: Low Yield in the Synthesis of Target Compound X
A common issue encountered is a lower-than-expected yield of the final product. The following sections provide a systematic approach to troubleshooting this problem.
Initial Checks
Before delving into specific reaction steps, it is crucial to verify the following:
-
Purity of Starting Materials: Impurities in the starting materials can significantly impact the reaction outcome.
-
Solvent Quality: Ensure that all solvents are of the appropriate grade and are anhydrous where specified.
-
Inert Atmosphere: For moisture and air-sensitive reactions, confirm that a proper inert atmosphere (e.g., nitrogen or argon) was maintained.
-
Reaction Temperature: Verify that the reaction was conducted at the specified temperature.
Step-by-Step Troubleshooting
If the initial checks do not reveal the source of the low yield, consider the following potential issues at each step of the synthesis.
This step involves the formation of an amide bond.
-
Problem: Low conversion to Intermediate A.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Recommendation: Increase the amount of coupling agent by 10-15%.
-
Possible Cause: Presence of water in the reaction mixture.
-
Recommendation: Use freshly distilled, anhydrous solvent. Dry all glassware in an oven prior to use.
-
This is a palladium-catalyzed cross-coupling reaction.
-
Problem: Low yield of Intermediate B.
-
Possible Cause: Inactive catalyst.
-
Recommendation: Use a fresh batch of palladium catalyst. Ensure proper handling to avoid exposure to air.
-
Possible Cause: Insufficient ligand.
-
Recommendation: Optimize the catalyst-to-ligand ratio. A slight excess of ligand can sometimes be beneficial.
-
The following table summarizes the effect of different reaction conditions on the yield of Step 2.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst Loading (mol%) | 1 | 2 | 2 |
| Ligand Equivalence | 1.1 | 1.1 | 1.5 |
| Temperature (°C) | 80 | 100 | 100 |
| Yield (%) | 45 | 65 | 78 |
Experimental Protocols
A detailed experimental protocol for the synthesis of Target Compound X is provided below.
-
To a solution of Starting Material 1 (1.0 eq) in anhydrous dichloromethane (B109758) (0.5 M), add the coupling agent (1.2 eq) and the amine (1.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Intermediate A.
-
To a solution of Intermediate A (1.0 eq) and the boronic acid derivative (1.5 eq) in toluene (B28343) (0.3 M), add the palladium catalyst (2 mol%) and the ligand (2.5 mol%).
-
Add a 2 M aqueous solution of K2CO3 (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate B.
Visualizing the Process
The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway for Target Compound X.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Enhancing the Stability of trans-VUF25471 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with trans-VUF25471 in solution. The following information is based on a hypothetical structure of this compound, a novel histamine (B1213489) H4 receptor antagonist, designed to include functionalities commonly associated with stability concerns.
Hypothetical Structure of this compound:
For the purpose of this guide, this compound is postulated to be N-(cyclopropylmethyl)-5-(4-methylpiperazin-1-yl)-[2,4'-bipyrimidin]-2'-amine. This structure contains a 2-aminopyrimidine (B69317) core, a cyclopropylmethylamine moiety, and a piperazine (B1678402) group, all of which can be susceptible to degradation under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure. The key areas of instability in the hypothetical structure are:
-
Hydrolysis: The amide-like linkage within the bipyrimidine structure can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The pyrimidine (B1678525) and piperazine rings contain nitrogen atoms that can be prone to oxidation.
-
Photodegradation: Aromatic systems, like the pyrimidine rings, can absorb UV light, leading to photochemical degradation.
-
Cleavage of the Cyclopropyl (B3062369) Ring: The strained cyclopropyl ring can be susceptible to opening under certain conditions, although this is generally less common than hydrolysis or oxidation.
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A2: For short-term storage, it is recommended to maintain the pH of the solution between 6.0 and 7.5. Both acidic and basic conditions can accelerate the hydrolysis of the molecule. It is advisable to perform a pH stability study to determine the optimal pH for your specific experimental conditions and desired storage duration.
Q3: Are there any recommended solvents for dissolving and storing this compound?
A3: While aqueous buffers are common for biological assays, for stock solutions and long-term storage, consider using anhydrous polar aprotic solvents such as DMSO or DMF. If aqueous solutions are necessary, prepare them fresh and use them promptly. Always protect solutions from light.
Q4: I am observing a loss of potency in my cell-based assays. Could this be related to compound instability?
A4: Yes, a loss of potency is a common indicator of compound degradation. If you suspect instability, it is crucial to verify the concentration and purity of your working solutions before and after the experiment using analytical techniques like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor solubility or pH-dependent solubility. | - Increase the concentration of the organic co-solvent (e.g., DMSO) in your final solution (ensure it is compatible with your assay).- Adjust the pH of the buffer.- Use a solubilizing agent such as a cyclodextrin. |
| Loss of compound over time (verified by HPLC) | Hydrolysis, oxidation, or photodegradation. | - Prepare solutions fresh daily.- Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen).- Protect all solutions from light by using amber vials or covering them with aluminum foil.- Add an antioxidant (e.g., ascorbic acid, BHT) to your buffer if oxidation is suspected. |
| Appearance of new peaks in HPLC chromatogram | Degradation of this compound. | - Perform a forced degradation study to identify the degradation products and understand the degradation pathway.- Adjust storage and experimental conditions to minimize the formation of these degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
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Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.
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Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples.
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Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
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Characterize the major degradation products using LC-MS.
-
Hypothetical Data from Forced Degradation Study
| Stress Condition | % Degradation of this compound (at 24 hours) | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl, 60°C | 25% | Hydrolysis product 1 (cleavage of bipyrimidine linkage) |
| 0.1 M NaOH, 60°C | 45% | Hydrolysis product 1, Hydrolysis product 2 |
| 3% H₂O₂, RT | 15% | N-oxide of piperazine, Oxidized pyrimidine ring |
| UV light (254 nm), RT | 30% | Photodegradation product 1 |
| 80°C | 10% | Thermal degradant 1 |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways of this compound.
common issues in trans-VUF25471 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-VUF25471, a photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3).
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the thermodynamically stable isomer of VUF25471, a photoswitchable small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2] As a photoswitchable molecule, its activity can be modulated by light. The trans isomer is the more active form, binding to and activating ACKR3 at significantly lower concentrations than its cis isomer.[1]
2. What is the mechanism of action of this compound?
This compound acts as an agonist at the ACKR3 receptor. Unlike typical chemokine receptors, ACKR3 does not primarily signal through G-proteins to induce cell migration.[3] Instead, its activation, including by this compound, leads to the recruitment of β-arrestin.[1][2][4] This initiates G-protein-independent signaling pathways and also plays a crucial role in the receptor's function as a scavenger for chemokines like CXCL12, thereby modulating their local concentrations.[1][5][6]
3. How do I handle and store this compound?
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Storage: Store the solid compound and stock solutions protected from light to prevent unintentional isomerization to the less active cis form. It is recommended to store stock solutions at -20°C or -80°C.
-
Solubility: While specific solubility data for this compound is not widely published, azobenzene-containing compounds can have limited aqueous solubility.[7][8] It is advisable to prepare high-concentration stock solutions in an appropriate organic solvent, such as DMSO, and then dilute into aqueous experimental buffers.
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Stability: The trans isomer is thermodynamically stable. The cis isomer of VUF25471 has a slow thermal relaxation back to the trans form, with a reported half-life of approximately 15 days at 37°C, making the cis state quite stable for the duration of most experiments.[2]
4. How do I switch between the trans and cis isomers?
To convert the active this compound to the less active cis isomer, illumination with a specific wavelength of light is required. The primary research indicates that the trans isomer can be effectively switched to the cis isomer, achieving a photostationary state with 96% in the cis form.[2] The exact wavelength and duration of light exposure will depend on the experimental setup and should be optimized. Conversely, the cis isomer can be switched back to the trans form using a different wavelength of light.
Troubleshooting Guides
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Low or No Agonist Activity Observed
| Potential Cause | Troubleshooting Steps |
| Degradation or Instability of the Compound | - Ensure the compound has been stored correctly, protected from light and at the recommended temperature. - Prepare fresh stock solutions. - Verify the chemical integrity of the compound if possible (e.g., via LC-MS). |
| Incorrect Isomeric State | - The trans isomer is the active form. Ensure the compound has not been unintentionally exposed to light that could induce isomerization to the less active cis form. - For maximal activity, ensure the experiment is conducted with the trans isomer, which is the thermodynamically stable state. |
| Low Receptor Expression | - Confirm the expression of ACKR3 in your cell line or experimental system using a validated method (e.g., flow cytometry, Western blot, or qPCR). |
| Cellular Assay Issues | - Optimize cell density and assay conditions (e.g., incubation time, temperature). - Include a positive control for ACKR3 activation, such as its natural ligand CXCL12. |
Issue 2: Inconsistent or Irreproducible Photoswitching Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Isomerization | - Optimize the wavelength, intensity, and duration of the light source used for photoswitching. - Ensure uniform illumination of the entire sample. - The photostationary state may not be 100% of one isomer; account for the presence of a mixture of isomers.[9] |
| Phototoxicity | - High-intensity or prolonged exposure to light, especially UV light, can cause cellular damage, affecting experimental outcomes.[10] - Minimize light exposure to the shortest duration necessary for efficient isomerization. - Include a "light-only" control (cells exposed to the same light stimulus in the absence of the compound) to assess phototoxicity. |
| Compound Adsorption or Aggregation | - At high concentrations, the compound may precipitate or adsorb to plasticware. - Use buffers containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Pluronic F-127) or BSA to improve solubility and prevent adsorption. |
| Thermal Relaxation of the cis Isomer | - While the cis isomer of VUF25471 is relatively stable, be mindful of the experimental timeline, especially for long-term experiments at physiological temperatures, as some thermal relaxation to the more active trans form will occur.[2] |
Quantitative Data Summary
The following table summarizes the pharmacological data for VUF25471 from key in vitro assays.
| Assay | Isomer | Parameter | Value |
| Fluorescent Ligand Binding Assay | This compound | pIC₅₀ | 7.1 ± 0.1 |
| cis-VUF25471 (PSScis) | pIC₅₀ | 6.1 ± 0.1 | |
| β-arrestin2 Recruitment Assay (NanoBiT) | This compound | pEC₅₀ | 7.5 ± 0.1 |
| cis-VUF25471 (PSScis) | pEC₅₀ | 6.5 ± 0.1 |
Data extracted from Bérenger et al., 2024. PSScis refers to the photostationary state enriched in the cis-isomer.
Experimental Protocols
Fluorescently Labeled CXCL12 Competition Binding Assay
This protocol is adapted from standard procedures for chemokine receptor binding assays.[11][12][13]
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Cell Preparation: Use a cell line endogenously or recombinantly expressing ACKR3 (e.g., HEK293T cells). Harvest and resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.2% BSA).
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Compound Preparation: Prepare serial dilutions of this compound and the cis-isomer mixture (after irradiation) in the assay buffer.
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Assay Procedure:
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Add the diluted compound to a 96-well plate.
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Add the cell suspension to the wells and incubate for 15 minutes at room temperature in the dark.
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Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to all wells.
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Incubate for 30-60 minutes at room temperature in the dark.
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Wash the cells to remove unbound ligand.
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Analyze the fluorescence of the cell pellet using a flow cytometer or a plate reader capable of detecting cell-bound fluorescence.
-
-
Data Analysis: Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
β-arrestin2 Recruitment Assay (NanoBiT)
This protocol is based on the NanoBiT (NanoLuc Binary Technology) complementation assay.[14][15][16]
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Cell Line Generation: Co-express ACKR3 fused to one subunit of NanoLuc luciferase (e.g., LgBiT) and β-arrestin2 fused to the other subunit (e.g., SmBiT) in a suitable cell line (e.g., HEK293).
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Assay Preparation: Plate the engineered cells in a white, opaque 96-well plate and allow them to adhere overnight.
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Compound Addition:
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Prepare serial dilutions of this compound and the irradiated cis-isomer mixture.
-
Add the Nano-Glo® Live Cell Reagent to the cells and measure baseline luminescence.
-
Add the compound dilutions to the wells.
-
-
Signal Detection: Immediately begin measuring luminescence at regular intervals using a plate reader. The interaction between ACKR3 and β-arrestin2 will reconstitute the NanoLuc enzyme, leading to a luminescent signal.
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Data Analysis: Plot the luminescent signal against the compound concentration to determine EC₅₀ values.
Visualizations
Caption: ACKR3 signaling pathway upon agonist binding.
Caption: Experimental workflow for photoswitching of VUF25471.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Decreased ACKR3 (CXCR7) function causes oculomotor synkinesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - ACKR3 [maayanlab.cloud]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 7. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 8. Molecular photoswitches in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoswitching Affinity and Mechanism of Multivalent Lectin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NanoBiT® β-Arrestin Recruitment Starter Kit [promega.com]
Technical Support Center: Optimizing VUF-Series Compound Concentrations in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VUF-series compounds in their experiments. Due to the limited public information on trans-VUF25471, this guide focuses on general principles and provides examples based on structurally and functionally related VUF compounds, such as VUF10148 and VUF8430, which are known histamine (B1213489) receptor ligands.
General Troubleshooting Guide for VUF-Series Compounds
This guide addresses common issues encountered when determining the optimal concentration of VUF-series compounds for in vitro assays.
Issue 1: No or Low Signal Response
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists). Start with a wide concentration range (e.g., 1 nM to 100 µM). |
| Incorrect Assay Conditions | Ensure the buffer composition, pH, and temperature are optimal for the target receptor and cell type. |
| Compound Degradation | Prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer. |
| Low Receptor Expression | Verify the expression level of the target receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or radioligand binding. |
| Cell Viability Issues | Perform a cytotoxicity assay to ensure the compound concentrations used are not affecting cell health. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect solutions for precipitates. Determine the solubility of the compound in your assay buffer. Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells. |
| Off-Target Effects | Review the literature for known off-target activities of the VUF compound or related structures.[1][2] Consider using a more selective ligand as a control. |
| Assay Interference | Test the compound in a cell-free or receptor-negative system to identify any direct interference with the assay components (e.g., fluorescence quenching, enzyme inhibition). |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each concentration to minimize well-to-well variability. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing. |
| Variability in Reagents | Use the same lot of reagents (e.g., serum, media, ligands) for all experiments in a series to minimize batch-to-batch variation. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting concentration range for my experiments with a new VUF compound?
A1: If there is no available data for the specific compound, a good starting point is to perform a broad dose-response experiment. Based on data from related compounds like VUF10148 and VUF8430, a range from 10⁻¹⁰ M to 10⁻⁴ M is often a reasonable starting point for histamine receptor ligands.[3]
Q2: What are the typical signaling pathways activated by VUF compounds targeting histamine receptors?
A2: VUF compounds are often designed as ligands for histamine receptors, which are G protein-coupled receptors (GPCRs). The specific pathway depends on the receptor subtype (H1, H2, H3, H4) and the G protein they couple to. For example, the histamine H4 receptor, a target for compounds like VUF10148, typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Q3: What experimental workflow should I follow for a radioligand binding assay?
A3: A competitive radioligand binding assay is a common method to determine the binding affinity (Ki) of a new compound. The general workflow is as follows:
Quantitative Data for Related VUF Compounds
The following tables summarize binding affinity data for VUF compounds related to the VUF series, providing a reference for expected potencies at histamine receptors.
Table 1: Binding Affinities (pKi) of VUF10148 and Reference Compounds [2]
| Compound | Human H1R | Human H2R | Human H3R | Human H4R |
| VUF10148 | <5.0 | <5.0 | 6.4 | 8.1 |
| JNJ 7777120 | <5.5 | <5.5 | <5.5 | 8.7 |
| Thioperamide | <5.0 | <5.0 | 8.4 | 7.6 |
| pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. |
Table 2: Functional Activity of VUF8430 [3]
| Receptor | Assay Type | Species | pEC50 / pKi | Agonist/Antagonist |
| Histamine H4 | [³H]histamine binding | Human | 7.7 | - |
| Histamine H4 | CRE-luciferase | Human | 7.9 | Full Agonist |
| Histamine H3 | [³⁵S]GTPγS binding | Human | 7.5 | Full Agonist |
| pEC50 is the negative logarithm of the EC50 value. CRE: cAMP response element. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
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Membrane Preparation: Homogenize cells or tissues expressing the histamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]histamine) at a concentration close to its Kd, and a range of concentrations of the VUF test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
-
Cell Culture: Plate cells expressing the Gαi/o-coupled histamine receptor (e.g., CHO-H4R) in a suitable 96-well plate and grow to confluency.
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Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the VUF agonist compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the assay signal (inversely proportional to cAMP levels for Gαi/o coupling) against the log of the agonist concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.
References
how to prevent trans-VUF25471 degradation
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of trans-VUF25471 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of this compound degradation are exposure to oxidative conditions and hydrolysis. The molecule is particularly sensitive to acidic and basic pH environments, as well as the presence of reactive oxygen species.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccated environment. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.
Q3: What solvents are recommended for reconstituting this compound?
A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for initial reconstitution. For aqueous-based assays, further dilution in a buffered solution with a pH between 6.0 and 7.5 is advised. Avoid using solvents with reactive impurities or those that have been exposed to air for extended periods.
Q4: Can I use buffers containing common additives with this compound?
A4: Caution should be exercised when using buffers with certain additives. For instance, the presence of chelating agents like EDTA has been observed to accelerate degradation under some conditions. It is recommended to test the compatibility of your buffer system with this compound before conducting extensive experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity. | Degradation of this compound after reconstitution. | Prepare fresh stock solutions from lyophilized powder. Minimize the time the compound spends in aqueous solutions before use. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or compound aggregation at the working concentration and pH. | Decrease the final concentration of this compound. Consider the use of a co-solvent or a different buffering agent. Ensure the pH of the final solution is within the optimal range of 6.0-7.5. |
| Discoloration of the compound solution. | Oxidative degradation of this compound. | Use de-gassed buffers and solvents. Minimize exposure of the solution to light and air. Consider the addition of antioxidants if compatible with the experimental setup. |
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions after a 24-hour incubation period.
| Condition | Temperature | Remaining Active Compound (%) |
| pH 4.0 | 37°C | 65% |
| pH 7.4 | 37°C | 92% |
| pH 9.0 | 37°C | 78% |
| pH 7.4 + 1% H₂O₂ | 25°C | 45% |
| pH 7.4 | 4°C | 98% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Reconstitute lyophilized this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in a buffer (pH 7.4) containing 1% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot of the stock solution at 60°C.
-
Control: Dilute the stock solution to 100 µM in a neutral buffer (pH 7.4).
-
-
Incubation:
-
Incubate all samples at room temperature (unless otherwise specified) for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
At each time point, quench the reaction (e.g., by neutralizing the pH for acid/base samples).
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Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and identify any degradation products.
-
Visualizations
Technical Support Center: Scaling Up Production of trans-VUF25471
Disclaimer: Publicly available scientific literature lacks specific details regarding the synthesis, purification, and stability of trans-VUF25471. The following technical support guide is based on general principles and best practices for scaling up the production of complex organic molecules. The troubleshooting steps and protocols provided are illustrative and may need to be adapted based on the specific chemistry of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up the synthesis of this compound from lab-scale (1g) to pilot-scale (100g). What are the potential causes?
A1: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
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Mass and Heat Transfer Limitations: In larger reaction vessels, inefficient mixing and temperature gradients can lead to the formation of side products and incomplete reactions.
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Reagent Addition Rate: The rate of addition of critical reagents can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to localized high concentrations or poor reaction kinetics.
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Exothermic Reactions: If the reaction is exothermic, inadequate heat dissipation in a larger reactor can lead to a temperature increase, promoting decomposition of reactants, intermediates, or the final product.
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Changes in Surface Area to Volume Ratio: The lower surface area to volume ratio in larger reactors can affect reactions where phase transfer is important.
Q2: The purity of our scaled-up batch of this compound is lower than what we achieve at the lab-scale, even with the same purification protocol. Why is this happening?
A2: Purity issues on scale-up often arise from:
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Inefficient Purification: Purification methods like column chromatography can be more challenging to perform efficiently at a larger scale. Channeling, improper packing, and overloading can lead to poorer separation.
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Increased Impurity Profile: The prolonged reaction times or temperature fluctuations during scale-up can lead to the formation of new or higher concentrations of impurities that were not significant at the lab-scale.
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Solvent Effects: The volume of solvent used in extraction and purification steps is critical. Direct scaling of solvent volumes may not be optimal and can lead to incomplete extraction of the product or impurities.
Q3: We are struggling with the purification of this compound at a larger scale. What alternative purification strategies can we consider?
A3: If standard chromatographic methods are proving inefficient, consider the following:
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Crystallization: This is often the most effective and scalable purification method for solid compounds. Experiment with different solvents and solvent mixtures to induce crystallization. Seeding with a small amount of pure product can also be beneficial.
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Recrystallization: If the product is already a solid but with impurities, recrystallization from a suitable solvent can significantly improve purity.
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Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more expensive and lower-throughput option.
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Supercritical Fluid Chromatography (SFC): This technique can be a greener and sometimes more efficient alternative to normal and reversed-phase HPLC.
Troubleshooting Guides
Issue 1: Low Reaction Yield on Scale-Up
| Symptom | Possible Cause | Troubleshooting Action |
| Reaction appears sluggish or incomplete. | Inefficient mixing. | - Increase stirrer speed.- Use a reactor with baffles.- Consider a different type of agitator. |
| Formation of dark-colored byproducts. | Localized overheating due to poor heat transfer. | - Slow down the rate of reagent addition.- Improve reactor cooling.- Use a jacketed reactor with a temperature control unit. |
| Inconsistent results between batches. | Poor control over reaction parameters. | - Implement strict process controls for temperature, pressure, and addition rates.- Use automated reaction systems for better reproducibility. |
Issue 2: Sub-optimal Purity after Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Broad peaks or poor separation in column chromatography. | Column overloading or improper packing. | - Reduce the amount of crude material loaded onto the column.- Optimize the slurry packing method to ensure a homogenous column bed. |
| Presence of unexpected impurities in the final product. | Formation of new impurities during scale-up. | - Re-analyze the impurity profile of the crude product at the larger scale.- Adjust the purification method to target these new impurities. |
| Product co-eluting with an impurity. | Similar polarity of the product and impurity. | - Screen different solvent systems for chromatography.- Consider a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Explore alternative purification techniques like crystallization. |
Experimental Protocols
General Protocol for Scale-Up Synthesis (Illustrative)
This protocol outlines a generic approach to scaling up a chemical reaction.
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Process Safety Analysis: Before any scale-up, conduct a thorough safety review of the reaction, considering potential exotherms, gas evolution, and handling of hazardous materials at a larger scale.
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Reactor Setup:
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Select an appropriately sized reactor with adequate stirring and temperature control (e.g., a jacketed glass reactor).
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Ensure all glassware is dry and the system is inert if the reaction is sensitive to air or moisture.
-
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Reagent Preparation:
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Calculate and weigh the required amounts of all reagents and solvents for the target scale.
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Prepare solutions of reagents that need to be added portion-wise or via an addition funnel.
-
-
Reaction Execution:
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Charge the reactor with the initial reactants and solvent.
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Begin stirring and bring the reaction mixture to the desired temperature.
-
Add the remaining reagents at a controlled rate, monitoring the internal temperature closely.
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Once the addition is complete, maintain the reaction at the set temperature for the required duration.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
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Work-up:
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Once the reaction is complete, cool the mixture to a safe temperature.
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Perform the aqueous work-up (e.g., quenching, extraction, washes) in a separatory funnel or reactor with a bottom outlet.
-
-
Isolation of Crude Product:
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
General Protocol for Purification by Column Chromatography
-
Column Selection and Packing:
-
Choose a column with a diameter and length appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles and channels.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. A gradient of increasing polarity is often used to separate compounds with different polarities.
-
Collect fractions of the eluate in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or another suitable method to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: A generalized workflow for scaling up the production of a chemical compound.
Caption: A decision tree for troubleshooting purity issues during scale-up.
Technical Support Center: Refining Purification Methods for Tetrathiafulvalene (TTF) Derivatives
Disclaimer: Specific purification protocols and troubleshooting data for "trans-VUF25471" are not publicly available. This guide is based on established methods for the purification of tetrathiafulvalene (B1198394) (TTF) and its derivatives, the likely chemical class of this compound. Researchers should adapt these recommendations based on the specific properties of their compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for tetrathiafulvalene (TTF) derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of TTF derivatives using common laboratory techniques.
Column Chromatography (Silica Gel)
Column chromatography is a widely used technique for the purification of TTF derivatives.[1] However, challenges can arise due to the electron-rich nature and potential instability of these compounds on silica (B1680970) gel.
Q1: My TTF derivative appears to be decomposing on the silica gel column. What can I do?
A1: Decomposition on silica gel can be a significant issue for sensitive organic compounds.[2]
-
Test for Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D Thin Layer Chromatography (TLC) test.[2] Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Decomposition will result in spots appearing below the diagonal.
-
Deactivate the Silica: If your compound is acid-sensitive, you can neutralize the acidic silica gel. Prepare a slurry of silica gel in your chosen solvent system and add a small amount of a base like triethylamine (B128534) (0.1-1%) or pyridine.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or a reverse-phase silica gel (C18).
Q2: My TTF derivative is streaking on the TLC plate and the column, leading to poor separation.
A2: Streaking can be caused by several factors, including overloading the sample or inappropriate solvent polarity.[1]
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Sample Concentration: Ensure your sample is not too concentrated. For TLC, spot a more dilute solution. For column chromatography, overloading the column can lead to broad, tailing peaks.
-
Solvent System Optimization: The polarity of the solvent system is crucial.[1]
-
If your compound streaks and has a low Rf value (stays near the baseline), the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent.
-
If your compound has a very high Rf value (runs with the solvent front), the solvent system is too polar. Decrease the proportion of the polar solvent.
-
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to streaking. Consider dry loading the sample onto the column.[3] Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[3]
Q3: I am not seeing my compound elute from the column, or the recovery is very low.
A3: This could be due to several reasons, from decomposition to the compound being too strongly adsorbed.
-
Check for Decomposition: As mentioned in Q1, your compound might be degrading on the column.[2]
-
Increase Solvent Polarity: Your compound may be too polar for the current solvent system and is strongly adsorbed to the silica. Gradually increase the polarity of your eluent. If necessary, a step gradient to a more polar solvent system might be required to elute your compound.
-
Dilute Fractions: The eluted fractions might be too dilute to detect the compound.[2] Try concentrating the fractions you expect to contain your product before analyzing them by TLC.[2]
Experimental Protocol: Flash Column Chromatography of a TTF Derivative
This is a general protocol and may need optimization for your specific compound.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Choose an appropriate size glass column.
-
Pack the column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully apply it to the top of the silica bed.[3]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the chosen solvent system. Apply gentle pressure (flash chromatography) to maintain a steady flow rate. An optimal flow rate is crucial for good separation.[3]
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified TTF derivative.
Crystallization
Crystallization is a powerful technique for obtaining highly pure TTF derivatives.
Q1: My TTF derivative oils out instead of crystallizing.
A1: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid.
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Slower Cooling: If using cooling crystallization, slow down the cooling rate. A sudden drop in temperature can favor oiling out over crystal formation.
-
Solvent Choice: The solvent system is critical. Try a different solvent or a mixture of solvents. For many TTF derivatives, slow evaporation of a solution in a solvent/anti-solvent system (e.g., chloroform (B151607)/heptane (B126788) or dichloromethane/hexane) can yield high-quality crystals.[4][5]
-
Lower Concentration: Start with a more dilute solution. Supersaturation might be too high, leading to rapid precipitation as an oil.
Q2: I am getting very small crystals or powder instead of large, single crystals.
A2: The rate of crystal growth influences crystal size.
-
Slow Evaporation: For larger crystals suitable for X-ray diffraction, slow evaporation of the solvent is often the best method.[4][5] Dissolve your compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate over several days.
-
Reduce Nucleation Sites: Ensure your crystallization vessel is clean and free of scratches, which can act as nucleation sites and lead to the formation of many small crystals.
Experimental Protocol: Crystallization of a TTF Derivative by Slow Evaporation
-
Dissolution: Dissolve the purified (e.g., by chromatography) TTF derivative in a minimal amount of a good solvent (e.g., chloroform or dichloromethane) at room temperature.
-
Addition of Anti-Solvent: Slowly add a miscible anti-solvent (e.g., heptane or hexane) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent mixture.
-
Incubation: Leave the vial undisturbed in a vibration-free location for several days to weeks.
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Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the anti-solvent. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for TTF derivatives during purification?
A1: TTF and its derivatives are electron-rich molecules and can be sensitive to oxidation.[6] It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution. They can also be sensitive to strong acids.
Q2: What visualization techniques can I use for TLC of TTF derivatives?
A2: Most TTF derivatives are colored (typically yellow to orange or red) and can often be visualized directly on the TLC plate. Additionally, they are usually UV-active and can be seen under a UV lamp (254 nm). Staining with iodine can also be an effective visualization method for many organic compounds.
Q3: How can I remove residual metal catalysts from the synthesis of my TTF derivative?
A3: If your synthesis involves metal catalysts (e.g., palladium or copper), these can sometimes be challenging to remove by standard chromatography. In such cases, using scavenger resins or performing a wash with a suitable aqueous solution (e.g., ammonium (B1175870) hydroxide (B78521) or EDTA solution) during the workup might be effective. Ion exchange chromatography can also be used to remove residual metal catalysts.[7]
Q4: My purified TTF derivative shows impurities in the NMR spectrum. What could be the source?
A4: If you have performed chromatography and crystallization, residual solvents are a common "impurity." Ensure your compound is thoroughly dried under high vacuum. If other unexpected peaks are present, it could indicate decomposition during purification or storage. Re-purification or checking the stability of the compound under your storage conditions is recommended. Some TTF derivatives are prone to cis/trans isomerization which can complicate spectra.[5]
Data Presentation
Since no specific quantitative data for "this compound" was found, a template table is provided below for researchers to populate with their own experimental data for comparison of different purification methods.
Table 1: Comparison of Purification Methods for a TTF Derivative
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC/NMR) | Notes |
| Method 1: Column Chromatography | Eluent system, silica type | ||||
| Method 2: Crystallization | Solvent system | ||||
| Method 3: Prep-HPLC | Column type, mobile phase |
Visualizations
Diagram 1: General Workflow for Purification of a TTF Derivative
Caption: A typical experimental workflow for the purification and analysis of a synthetic TTF derivative.
Diagram 2: Troubleshooting Logic for Column Chromatography Issues
Caption: A decision tree for troubleshooting common issues encountered during column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Tuning of tetrathiafulvalene properties: versatile synthesis of N-arylated monopyrrolotetrathiafulvalenes via Ullmann-type coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]
- 7. Stabilization and isolation of radical cation and dication salts of a tetrathiafulvalene derivative functionalized with amino groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Compound X (formerly trans-VUF25471)
A Note to Our Researchers: Initial searches for "trans-VUF25471" have not yielded specific public data. To provide a comprehensive resource in the requested format, we have compiled this technical support center for a hypothetical novel compound, herein referred to as "Compound X." This guide addresses common experimental variabilities and offers potential solutions applicable to research with new small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting Compound X?
A1: For initial stock solutions, we recommend using anhydrous DMSO at a concentration of 10 mM. For subsequent dilutions into aqueous buffers for cell-based assays, it is crucial to avoid precipitation. We advise performing serial dilutions in your final assay medium, ensuring the final DMSO concentration does not exceed 0.1% to minimize solvent-induced artifacts.
Q2: What is the known stability of Compound X in solution?
A2: Aliquoted stock solutions of Compound X in anhydrous DMSO are stable for up to 6 months when stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles. For working solutions in aqueous media, we recommend fresh preparation for each experiment, as the stability of Compound X in aqueous solutions for more than a few hours has not been fully characterized.
Q3: Are there any known off-target effects of Compound X?
A3: While Compound X has shown high selectivity for its primary target, preliminary screening has suggested potential low-affinity interactions with other kinases at concentrations exceeding 10 µM. We recommend performing control experiments, including using a structurally related but inactive analog if available, to verify that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guide
Issue 1: High variability in cell-based assay results.
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Possible Cause 1: Compound Precipitation.
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Solution: Visually inspect your diluted Compound X solutions for any signs of precipitation. If observed, try lowering the final assay concentration or using a different dilution method, such as a stepwise dilution in a serum-containing medium which can sometimes improve solubility.
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-
Possible Cause 2: Inconsistent Cell Health or Density.
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Solution: Ensure consistent cell seeding density and viability across all wells and experiments. Regularly check for mycoplasma contamination, as this can significantly alter cellular responses.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
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Solution: To mitigate edge effects, avoid using the outermost wells of your plates for experimental conditions. Instead, fill these wells with sterile PBS or medium to maintain a more uniform temperature and humidity across the plate.
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Issue 2: Lower than expected potency (high IC50 value).
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Possible Cause 1: Compound Degradation.
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Solution: Prepare fresh dilutions from a new aliquot of the stock solution. Ensure the stock solution has been stored correctly at -80°C and protected from light.
-
-
Possible Cause 2: High Protein Binding in Assay Medium.
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Solution: If your assay medium contains a high percentage of serum, Compound X may be binding to serum proteins, reducing its effective concentration. Consider reducing the serum percentage during the treatment period or using a serum-free medium if your cells can tolerate it.
-
-
Possible Cause 3: Cell Type Specific Differences.
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Solution: The potency of Compound X can vary between different cell lines due to differences in target expression, membrane permeability, or efflux pump activity. Confirm the expression of the target protein in your cell line of interest.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Compound X
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | Target Kinase A | 15.2 |
| Cell-based Proliferation | Cell Line X | 78.5 |
| Cell-based Proliferation | Cell Line Y | 254.1 |
Table 2: Solubility Profile of Compound X
| Solvent | Maximum Solubility (mM) |
| DMSO | 50 |
| Ethanol | 5 |
| PBS (pH 7.4) | < 0.1 |
Experimental Protocols
Protocol: Cell Viability Assay using CellTiter-Glo®
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Cell Seeding: Seed cells in a 96-well, clear-bottom, white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare a 2X serial dilution of Compound X in the complete growth medium. The final DMSO concentration should be kept constant across all wells.
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Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Compound X dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.
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Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
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Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
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Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Workflow for determining the IC50 of Compound X.
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
Disclaimer: Information regarding the specific compound "trans-VUF25471" is not available in the public domain. The following technical support guide provides comprehensive strategies, troubleshooting advice, and experimental protocols for enhancing the bioavailability of poorly soluble compounds in general, a common challenge in drug development. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a compound?
Low oral bioavailability is often a result of poor aqueous solubility and/or low membrane permeability.[1] Other contributing factors include first-pass metabolism in the gut wall and liver, as well as efflux by transporters like P-glycoprotein.[2][3] For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to enter systemic circulation.
Q2: What are the initial steps to consider when formulating a poorly soluble compound for in vivo studies?
For initial preclinical studies, a simple approach is often the most effective. A common starting point is to prepare a suspension of the compound in an aqueous vehicle containing a suspending agent, such as 0.5% w/v methylcellulose (B11928114) or carboxymethylcellulose (CMC).[4] If the compound's solubility is a significant concern, exploring co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol can be beneficial.[4] It is crucial to assess the compound's solubility in various vehicles to ensure the formulation is homogenous and stable.[4]
Q3: Which advanced formulation strategies can be employed to enhance bioavailability?
Several advanced formulation strategies can significantly improve the bioavailability of poorly soluble drugs.[5][6] These include:
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Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and facilitate lymphatic transport, thereby bypassing first-pass metabolism.[5][7][8]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[3][5]
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[1][6][9]
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects after oral administration. | Improper gavage technique or non-homogenous formulation. | Ensure proper training in oral gavage techniques and that the formulation is a uniform suspension or clear solution. Use appropriate mixing methods like vortexing or sonicating immediately before administration.[4] |
| Low and inconsistent drug exposure in preclinical studies. | Poor aqueous solubility limiting dissolution and absorption. | Consider advanced formulation strategies such as lipid-based systems (e.g., SMEDDS), amorphous solid dispersions, or particle size reduction to enhance solubility and dissolution rate.[5][6][9] |
| Signs of gastrointestinal distress in animal models after dosing. | Irritation caused by the formulation vehicle or a high concentration of the drug. | Test the vehicle alone in a control group to assess its tolerability. Consider alternative, well-tolerated vehicles. If possible, increase the dosing volume while decreasing the drug concentration.[4] |
| Suspected rapid metabolism based on in vitro data. | Significant first-pass metabolism in the liver or gut wall. | Investigate the use of metabolism inhibitors (if ethically permissible and relevant to the study).[2] Alternatively, formulation strategies that promote lymphatic absorption, such as lipid-based systems, can help bypass first-pass metabolism.[5] |
Experimental Protocols
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol is a standard method to predict the intestinal permeability of a compound.[10][11][12][13]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and analytical standards
-
LC-MS/MS or other suitable analytical instrumentation
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
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Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction formation.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution (in HBSS) to the apical (A) or basolateral (B) chamber.
-
Add fresh HBSS to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
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At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.
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At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Typical Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization/Nanonization | 2 to 10-fold | Applicable to many compounds, established manufacturing processes. | May not be sufficient for extremely insoluble compounds, potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | 5 to 50-fold | Significant increase in apparent solubility and dissolution rate. | Potential for physical instability (recrystallization), requires careful polymer selection.[14] |
| Lipid-Based Formulations (e.g., SMEDDS) | 3 to 20-fold | Enhances solubility, can facilitate lymphatic absorption, protecting from first-pass metabolism.[8] | Requires careful selection of lipids, surfactants, and co-surfactants; potential for GI side effects. |
| Cyclodextrin Complexation | 2 to 15-fold | Increases solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Visualizations
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Simplified pathway of oral drug absorption.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. Oral bioavailability enhancement of exemestane from self-microemulsifying drug delivery system (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 12. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Histamine H4 Receptor Modulators: Agonists vs. Antagonists
A Note on the Target Compound: Initial searches for quantitative experimental data on "trans-VUF25471" did not yield sufficient information to perform a direct comparison. To fulfill the core requirements of this guide, the potent and well-characterized Histamine (B1213489) H4 Receptor (H4R) agonist, VUF 8430 , will be used as the primary reference agonist for comparison against other known H4R modulators.
This guide provides a detailed comparison of the pharmacological properties of selected agonists and antagonists of the Histamine H4 Receptor (H4R), a key player in inflammatory and immune responses. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate pharmacological tools for studying H4R-mediated pathways.
Introduction to the Histamine H4 Receptor
The Histamine H4 Receptor is the fourth and most recently identified member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily. Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, H4R is a critical mediator of immune and inflammatory processes. Its activation is linked to cellular functions such as chemotaxis, cytokine release, and the modulation of immune cell differentiation, making it an attractive therapeutic target for a range of disorders including allergies, asthma, pruritus, and autoimmune diseases.
H4R primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to calcium mobilization from intracellular stores. This signaling cascade underlies the receptor's role in directing the migration of immune cells to sites of inflammation.
Comparative Pharmacology of H4R Modulators
The following tables summarize the binding affinities and functional potencies of selected H4R agonists and antagonists. This data is compiled from various in vitro studies to provide a clear comparison of their performance.
H4R Agonists: Potency and Affinity
| Compound | Type | Ki (nM) | EC50 (nM) | Receptor Selectivity |
| VUF 8430 | Full Agonist | 31.6 | 50.1 | Selective for H4R over H1R and H3R.[1] Weak partial agonist at H2R. |
| 4-Methylhistamine | Full Agonist | 7.0 | - | Selective for H4R over H1R and H3R.[2][3] Also a potent H2R agonist. |
| Clobenpropit | Partial Agonist | 13 | - | Also a potent H3R antagonist.[4] |
| Imetit | Full Agonist | - | - | Potent H3R agonist, ~2-fold less potent at H4R.[2] |
H4R Antagonists (Inhibitors): Potency and Affinity
| Compound | Type | Ki (nM) | IC50 (nM) | Receptor Selectivity |
| JNJ 7777120 | Antagonist | ~4 | 40 (mast cell chemotaxis) | >1000-fold selective over other histamine receptors.[5] |
| Thioperamide | Antagonist/Inverse Agonist | 27 | 519 (eosinophil chemotaxis) | Potent H3R antagonist as well. |
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by an agonist initiates a signaling cascade that modulates cellular function, primarily through Gαi/o protein coupling. The diagram below illustrates the key steps in this pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Histamine H4 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the target engagement of ligands for the Histamine (B1213489) H4 Receptor (H4R), a critical G-protein coupled receptor (GPCR) implicated in inflammatory and immune responses. We present a comparative analysis of two well-characterized H4R agonists, VUF 8430 and 4-methylhistamine (B1206604), and the potent and selective H4R antagonist, JNJ 7777120. This guide is intended to serve as a practical resource for researchers in immunology, pharmacology, and drug discovery.
Quantitative Data for Target Engagement
The following tables summarize the binding affinities and functional potencies of VUF 8430, 4-methylhistamine, and JNJ 7777120 at the human Histamine H4 Receptor. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinities (Ki in nM) of Selected Ligands at Human Histamine Receptors
| Compound | hH1R (Ki, nM) | hH2R (Ki, nM) | hH3R (Ki, nM) | hH4R (Ki, nM) |
| VUF 8430 | Inactive | Weak Partial Agonist | ~1000 | 31.6[1] |
| 4-methylhistamine | >10,000 | ~5,000 | 19,000 | 7.0 - 50[2][3] |
| JNJ 7777120 | >1000 | >1000 | >1000 | 4.5[4][5][6][7] |
A lower Ki value indicates a higher binding affinity. "Inactive" indicates negligible affinity at the tested concentrations.
Table 2: Comparative Functional Potencies (EC50/IC50 in nM) of Selected Ligands at the Human Histamine H4 Receptor
| Compound | Functional Assay | Potency (EC50/IC50, nM) | Functional Activity at H4R |
| VUF 8430 | cAMP Inhibition | 50[1] | Full Agonist |
| 4-methylhistamine | cAMP Inhibition | ~40 (pEC50 = 7.4)[8] | Full Agonist |
| JNJ 7777120 | Chemotaxis Inhibition | 40[4] | Antagonist |
EC50 represents the concentration of an agonist that provides 50% of the maximal response. IC50 represents the concentration of an antagonist that inhibits 50% of the agonist response.
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by an agonist initiates a signaling cascade primarily through the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Experimental Protocols for Target Engagement Validation
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for key in vitro assays to validate the target engagement of compounds at the H4R.
Radioligand Binding Assay
This assay quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand from the H4 receptor, thereby determining the test compound's binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or SK-N-MC) stably expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine.
-
Test Compounds: VUF 8430, 4-methylhistamine, JNJ 7777120.
-
Non-specific Binding Control: High concentration of unlabeled histamine (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well Plates.
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control or test compound dilution.
-
50 µL of [³H]-Histamine at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of H4R activation by quantifying the inhibition of cAMP production following agonist stimulation.
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the human H4 receptor.
-
Assay Buffer: Typically Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like IBMX.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: VUF 8430, 4-methylhistamine, JNJ 7777120.
-
cAMP Detection Kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the H4R-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with antagonists (like JNJ 7777120) if measuring antagonism.
-
Stimulate the cells with forskolin to induce a basal level of cAMP production.
-
Add varying concentrations of agonist test compounds (VUF 8430, 4-methylhistamine).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon H4R activation.
Materials:
-
Cells: H4R-expressing cells (e.g., HEK293 co-expressing a promiscuous G-protein like Gα16, or cell lines endogenously expressing H4R like mast cells).
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test Compounds: VUF 8430, 4-methylhistamine, JNJ 7777120.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Plate the H4R-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the agonist test compounds and monitor the change in fluorescence over time. For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the EC50 for agonists and the IC50 for antagonists from the dose-response curves.
Chemotaxis Assay
This assay assesses the ability of H4R ligands to induce or inhibit the directed migration of immune cells.
Materials:
-
Cells: Immune cells expressing the H4 receptor (e.g., mast cells, eosinophils, or monocytes).
-
Chemotaxis Chamber: (e.g., Boyden chamber or Transwell inserts with a microporous membrane).
-
Chemoattractant: (e.g., histamine, VUF 8430, or 4-methylhistamine).
-
Test Compound (Antagonist): JNJ 7777120.
-
Assay Medium: (e.g., RPMI 1640 with 0.5% BSA).
-
Cell Staining and Imaging Equipment.
Procedure:
-
Place the assay medium containing the chemoattractant in the lower wells of the chemotaxis chamber.
-
Place the cell suspension in the upper chamber (insert). For antagonist testing, pre-incubate the cells with the antagonist.
-
Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 1-3 hours).
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Quantify the number of migrated cells for each condition. For agonists, determine the concentration that elicits a half-maximal response (EC50). For antagonists, determine the concentration that inhibits the agonist-induced migration by 50% (IC50).
Caption: Experimental workflow for a chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-VUF25471 vs cis-VUF25471 biological activity
A Comparative Analysis of trans-VUF25471 and cis-VUF25471 Isomers: Information Not Publicly Available
A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding the biological activity of a compound designated as "VUF25471," nor its geometric isomers, this compound and cis-VUF25471. Consequently, a direct comparison of their biological activities, including quantitative data and experimental protocols, cannot be provided at this time.
Extensive searches were conducted to locate any pharmacological data, synthesis descriptions, or biological studies related to VUF25471. These searches included various combinations of keywords such as "this compound," "cis-VUF25471," "VUF25471 biological activity," "VUF25471 histamine (B1213489) receptor," and "pharmacology of VUF25471." The search results yielded information on other compounds from the VUF series of ligands, particularly those targeting the histamine H4 receptor, but no specific data for VUF25471 were found.
This lack of information suggests that "VUF25471" may be an internal compound identifier used within a specific research institution or company that has not yet been disclosed or published in the public domain. It is also possible that the identifier is incorrect or refers to a compound that is still in the early stages of development and has not been characterized in peer-reviewed literature.
Without any available data, it is impossible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation if this is a proprietary molecule or to monitor future publications and conference proceedings for potential disclosures of data related to VUF25471 and its isomers. Should information on these compounds become publicly available, a detailed comparative analysis could then be performed.
Independent Verification of Histamine H4 Receptor Agonist Efficacy: A Comparative Guide
Introduction
This guide provides an objective comparison of the efficacy of histamine (B1213489) H4 receptor agonists, with a focus on VUF 8430, a well-characterized agonist. The information presented is intended for researchers, scientists, and professionals in drug development. It is important to note that initial searches for "trans-VUF25471" did not yield specific results; therefore, this guide will focus on VUF 8430 as a representative compound in this class, drawing comparisons with other known H4 receptor agonists such as 4-methylhistamine (B1206604) and clobenpropit.
The histamine H4 receptor is a G protein-coupled receptor predominantly expressed in hematopoietic cells and is implicated in inflammatory and allergic responses.[1] Agonists of this receptor are valuable pharmacological tools for studying its physiological roles and for potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of key histamine H4 receptor agonists.
Table 1: Binding Affinity (Ki) of H4 Receptor Agonists
| Compound | Human H4R (nM) | Mouse H4R (nM) | Rat H4R (nM) | Human H3R (nM) |
| VUF 8430 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Reasonable affinity[2] |
| 4-Methylhistamine | 50[3] | Lower affinity than human[2] | Lower affinity than human[2] | >10,000 |
| Imetit | 2.7[3] | Data not available in provided search results | Data not available in provided search results | 0.3[3] |
| Clobenpropit | 13[3] | Data not available in provided search results | Data not available in provided search results | Potent antagonist[3] |
Table 2: Functional Activity (pEC50) of H4 Receptor Agonists at Human H4R
| Compound | pEC50 | Notes |
| VUF 8430 | Data not available in provided search results | Full agonist[2] |
| 4-Methylhistamine | 7.4[3] | Full agonist[2] |
| Clobenpropit | Data not available in provided search results | Partial agonist[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of efficacy.
1. Radioligand Binding Assays
These assays are performed to determine the affinity of a compound for the histamine H4 receptor. The general protocol involves using mammalian cell lines that express the histamine H4 receptor.[2]
-
Cell Culture: Mammalian cells (e.g., HEK293) are transfected with the gene for the human, rat, or mouse histamine H4 receptor.
-
Membrane Preparation: Cell membranes containing the receptor are isolated.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of the test compound (e.g., VUF 8430).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from competition binding curves.
2. Chemotaxis Assay
This assay measures the ability of an H4 receptor agonist to induce the migration of immune cells, a key function of the H4 receptor.[4]
-
Cell Isolation: Monocyte-derived dendritic cells (MoDCs) are isolated from peripheral blood mononuclear cells.[4]
-
Chemotaxis Chamber: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used.
-
Assay Setup: The lower chamber contains the chemoattractant (e.g., VUF 8430, 4-methylhistamine, or a positive control like CCL2), and the upper chamber contains the MoDCs.[4]
-
Incubation: The chamber is incubated to allow for cell migration through the membrane.
-
Cell Counting: The number of migrated cells in the lower chamber is counted.[4]
Visualizations
Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow
Caption: Efficacy Verification Workflow.
References
- 1. Histamine H4 Receptor Agonists Products: R&D Systems [rndsystems.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of trans-VUF25471 with Gold Standard Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the pharmacological profile of trans-VUF25471, a putative histamine (B1213489) H3 receptor (H3R) antagonist, against established gold-standard compounds targeting the H3R. Due to the current lack of publicly available experimental data for this compound, this document serves as a template, outlining the requisite data for a comprehensive comparison and providing a detailed analysis of well-characterized H3R antagonists: Pitolisant , Thioperamide , and Clobenpropit .
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system, including acetylcholine, dopamine, and norepinephrine.[1][2] Its role in regulating the sleep-wake cycle, cognition, and other neurological processes has made it a significant therapeutic target.[2][3] Antagonists and inverse agonists of the H3R, by blocking the receptor's constitutive activity and the inhibitory effect of histamine, increase the release of these neurotransmitters, leading to enhanced wakefulness and pro-cognitive effects.[3][4]
Data Presentation: Comparative Pharmacological Profile
A thorough comparative analysis necessitates the evaluation of binding affinity and functional potency. The following tables summarize the available data for the gold-standard compounds. Once determined, the corresponding values for this compound can be integrated for a direct comparison.
Table 1: Comparative Binding Affinities (Ki) at the Human Histamine H3 Receptor
| Compound | Type | Radioligand Used | Ki (nM) | Reference |
| This compound | Antagonist/Inverse Agonist | [³H]Nα-methylhistamine | Data Not Available | |
| Pitolisant | Antagonist/Inverse Agonist | [³H]Nα-methylhistamine | 0.16 | [5] |
| Thioperamide | Antagonist/Inverse Agonist | [³H]Nα-methylhistamine | ~4 | [6] |
| Clobenpropit | Antagonist/Inverse Agonist | Not Specified | Potent (pA2 = 9.93) | [4][7] |
Note: Ki values can vary depending on the specific experimental conditions, including the cell line, receptor isoform, and radioligand used.
Table 2: Comparative Functional Activity at the Human Histamine H3 Receptor
| Compound | Assay Type | Functional Effect | Potency (EC50/pA2) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Pitolisant | Inverse Agonism | Increase in cAMP | EC50 = 1.5 nM | [5] |
| Thioperamide | Inverse Agonism | Increase in cAMP | - | |
| Clobenpropit | Inverse Agonism | - | pA2 = 9.93 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are standard protocols for the key assays used to characterize histamine H3 receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nα-methylhistamine (a selective H3R agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM Imetit).
-
Test compound (this compound) and gold standard compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay buffer.
-
Non-specific Binding wells: Non-specific binding control.
-
Competition wells: Serial dilutions of the test compound or gold standard.
-
-
Radioligand Addition: Add [³H]Nα-methylhistamine to all wells at a final concentration close to its Kd.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
Objective: To measure the functional potency of a test compound as an inverse agonist at the Gαi-coupled histamine H3 receptor.
Materials:
-
A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound) and gold standard compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add serial dilutions of the test compound or gold standard prepared in assay buffer.
-
Incubation: Incubate the cells with the compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Second Incubation: Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect.
Mandatory Visualization
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. In its constitutively active state or upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists block this basal activity, resulting in an increase in cAMP.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: General Workflow for a Radioligand Binding Assay.
Logical Relationship: Inverse Agonism at H3R
This diagram explains the concept of inverse agonism at the constitutively active histamine H3 receptor.
Caption: Mechanism of Inverse Agonism at the H3 Receptor.
References
- 1. Impact of intrinsic affinity on functional binding and biological activity of EGFR antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Studies on the pharmacology of the novel histamine H3 receptor agonist Sch 50971 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and biological evaluation of Val-Val dipeptide-sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
This guide provides a detailed comparison of novel trans-cyclopropylmethyl-linked bivalent ligands, including compounds 18a and 25a , with the established D3 receptor selective antagonists SB269,652 and SB277011A . The data presented is based on the findings from a study focused on the synthesis and pharmacological characterization of these compounds, which aimed to improve selectivity and explore allosteric pharmacology at the Dopamine (B1211576) D3 Receptor (D3R).
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of the compared ligands at the human Dopamine D3 and D2 receptors.
Table 1: Receptor Binding Affinities (Ki) of Bivalent Ligands and Reference Compounds at Human D3 and D2 Receptors.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio |
| SB269,652 (1) | 0.9 ± 0.2 | 120 ± 15 | 133 |
| SB277011A (2) | 1.2 ± 0.3 | 150 ± 20 | 125 |
| 18a | 0.5 ± 0.1 | 500 ± 50 | 1000 |
| 25a | 0.8 ± 0.2 | 640 ± 70 | 800 |
Table 2: Functional Antagonist Potencies (IC50) in [35S]GTPγS Binding Assays.
| Compound | D3 IC50 (nM) | D2 IC50 (nM) |
| SB269,652 (1) | 2.5 ± 0.5 | >1000 |
| SB277011A (2) | 3.1 ± 0.7 | >1000 |
| 18a | 1.1 ± 0.3 | >1000 |
| 25a | 1.5 ± 0.4 | >1000 |
Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities of the test compounds were determined using competitive radioligand binding assays. Membranes prepared from CHO cells stably expressing either the human D3 or D2L receptor were incubated with a fixed concentration of the appropriate radioligand ([³H]spiperone for D2L and [¹²⁵I]iodosulpride for D3). A range of concentrations of the unlabeled test compounds were included to generate competition curves.
Detailed Steps:
-
Membrane Preparation: CHO cells expressing the receptor of interest were harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the assay buffer.
-
Assay Incubation: In a 96-well plate, 10-20 µg of membrane protein was incubated with the radioligand and varying concentrations of the competitor compound in a total volume of 250 µL.
-
Equilibrium and Termination: The incubation was carried out for 90 minutes at room temperature to allow binding to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration (10 µM) of a standard antagonist (e.g., haloperidol). The Ki values were calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
The functional activity of the compounds as antagonists was assessed using [³⁵S]GTPγS binding assays in the same recombinant cell lines. This assay measures the activation of G-proteins coupled to the receptor upon agonist stimulation.
Detailed Steps:
-
Membrane Preparation: Membranes were prepared as described for the radioligand binding assays, with the final resuspension in GTP assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay Incubation: Membranes (5-10 µg) were pre-incubated with varying concentrations of the antagonist compounds for 15 minutes at 30°C.
-
Agonist Stimulation: A fixed concentration of the agonist dopamine (EC₈₀) was then added to the wells, followed immediately by the addition of [³⁵S]GTPγS (0.1 nM). The incubation continued for another 30 minutes at 30°C.
-
Termination and Filtration: The assay was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Quantification: The amount of bound [³⁵S]GTPγS was determined by scintillation counting.
-
Data Analysis: The IC₅₀ values for the antagonists were determined by non-linear regression analysis of the concentration-response curves, representing the concentration of antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Dopamine D3 Receptor Signaling Pathway and Antagonist Action
Caption: Dopamine D3 receptor signaling cascade and the inhibitory action of bivalent antagonists.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the pharmacological evaluation of novel D3R bivalent ligands.
Confirming the Specificity of trans-VUF25471: A Comparative Guide for Histamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of novel compounds targeting histamine (B1213489) receptors, using the hypothetical molecule trans-VUF25471 as a case study. By comparing its binding and functional profile to well-characterized histamine H3 and H4 receptor ligands, researchers can definitively establish its selectivity. This document outlines the necessary experimental data, detailed protocols for key assays, and a visual representation of the experimental workflow.
Data Presentation: Comparative Ligand Profiling
To ascertain the specificity of this compound, its binding affinity (Ki) and functional activity (EC50/IC50) at human histamine H3 (H3R) and H4 (H4R) receptors should be compared against established selective ligands. The following table presents data for a selective H3R agonist (Compound 7), a selective H4R agonist (4-Methylhistamine), and a selective H4R antagonist (JNJ7777120) to serve as benchmarks.
| Compound Name | Target Receptor | Ligand Type | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Selectivity (H3 vs. H4) |
| This compound | H3R / H4R | (To be determined) | (Experimental Data) | (Experimental Data) | (To be calculated) |
| Compound 7 | H3R | Agonist | 5.6 | - | >100-fold for H3R |
| H4R | 602 | ||||
| 4-Methylhistamine | H4R | Agonist | 7.0 - 50 | pEC50 = 7.4 | >100-fold for H4R[1] |
| H3R | >10,000 | Agonist only at high concentrations | |||
| JNJ7777120 | H4R | Antagonist | 4.5 | IC50 = 4.5 | >1000-fold for H4R[2][3] |
| H3R | >4500 | - |
Experimental Protocols
Accurate determination of binding affinity and functional potency is paramount. The following are detailed methodologies for the key experiments required to characterize this compound.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled compound (e.g., this compound) to displace a specific radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human H3 or H4 receptor.[4]
-
Radioligands:
-
Test Compound: Unlabeled this compound and reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), presoaked in 0.5% polyethyleneimine.[4]
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes (7.5–15 µg protein), a fixed concentration of the appropriate radioligand (e.g., 1.5 nM [3H]Nα-methylhistamine for H3R or 25 nM [3H]histamine for H4R), and varying concentrations of the unlabeled test compound.[4]
-
Equilibration: Incubate the mixture for 30-60 minutes at 25°C to allow the binding to reach equilibrium.[3][4]
-
Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[4]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay
For G-protein coupled receptors like H3R and H4R that couple to Gi/o proteins, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the functional potency of a compound.
Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the human H3 or H4 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[5]
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate a basal level of cAMP production.[2]
-
Test Compound: this compound and reference compounds.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][5]
Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (agonist or antagonist).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to induce cAMP production. For antagonist testing, subsequently add a fixed concentration (e.g., EC80) of a known agonist.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP accumulation.[2]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.[2]
-
Data Analysis:
-
For Agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound to determine the EC50 value (potency) and the maximal inhibition (efficacy).
-
For Antagonists: Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for determining compound specificity and the signaling pathway of the H3/H4 receptors.
Caption: Workflow for determining the specificity of a test compound at H3 and H4 receptors.
Caption: Simplified signaling pathway for Gi/o-coupled histamine H3 and H4 receptors.
References
Preclinical Validation of trans-VUF25471: Information Not Publicly Available
Efforts to gather data for a preclinical validation and comparison guide for the research tool "trans-VUF25471" have been unsuccessful as there is no publicly available information identifying a compound with this designation.
Extensive searches across scientific databases, chemical registries, and academic institutions have yielded no specific results for a molecule named "this compound" or "VUF25471". This suggests that "this compound" may be an internal, unpublished compound code, a novel entity not yet disclosed in public forums, or a potential misnomer.
Hypotheses explored during the search included the possibility that "VUF" could be an acronym for an affiliated research institution. Investigations into institutions with similar acronyms, such as the Vrije Universiteit Amsterdam (VU Amsterdam), which has a notable medicinal chemistry program, did not lead to the identification of the compound in their public-facing research outputs.
Without fundamental information regarding the biological target, mechanism of action, and chemical structure of "this compound," it is impossible to conduct a comparative analysis with alternative research tools. Key data points required for such a guide, including binding affinities, in vitro and in vivo efficacy, and pharmacokinetic profiles, are entirely absent from the public domain.
Therefore, the creation of a comparison guide, including data tables, experimental protocols, and visualizations, cannot be fulfilled at this time. Further information regarding the chemical identity and biological context of "this compound" is required to proceed with this request.
Benchmarking Histamine H3 Receptor Antagonists: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on trans-VUF25471: Despite a comprehensive search of scientific literature and databases, no public data was found for a compound designated "this compound" or its cis-isomer. Therefore, this guide provides a comparative performance analysis of several well-characterized and commonly researched histamine (B1213489) H3 receptor (H3R) antagonists, which can serve as a benchmark for the evaluation of novel compounds like this compound.
The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a key regulator of histamine release and the release of other neurotransmitters.[1] Its role in cognitive processes and wakefulness has made it an attractive target for the development of therapeutics for neurological disorders.[1] This guide offers a comparative overview of the in vitro performance of several prominent H3R antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of H3 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of selected H3R antagonists. This data has been compiled from various preclinical studies and provides a basis for comparing their in vitro performance.
Table 1: Binding Affinities of H3 Receptor Antagonists
| Compound | Species | Radioligand Used | Kᵢ (nM) |
| Pitolisant | Human | [³H]Nα-methylhistamine | 6.09[2][3] |
| Clobenpropit | Rat | [³H]-Nα-methylhistamine | 0.029 (pKi 10.59)[4] |
| Thioperamide | Rat | [³H]-Histamine | 4.3[1] |
| AR71 | Human | Not Specified | 24[5] |
| Purine Derivative (3d) | Human | [³H]Nα-methylhistamine | 2.91[2][3] |
| Purine Derivative (3h) | Human | [³H]Nα-methylhistamine | 5.51[2][3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potencies of H3 Receptor Antagonists
| Compound | Assay Type | Species | IC₅₀/EC₅₀ (nM) | pA₂ Value |
| Pitolisant | GTPγS Binding | Not Specified | 5.50[6] | - |
| Clobenpropit | Electrically evoked tritium (B154650) overflow | Mouse | - | 9.55 |
| Thioperamide | Electrically-evoked contractions | Guinea Pig | - | 8.9[1] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response. pA₂ Value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8] The Gβγ subunit can also modulate downstream effectors, such as inhibiting N-type voltage-gated calcium channels.[1] Antagonists block the binding of agonists, thereby preventing this signaling cascade. Inverse agonists, on the other hand, can reduce the basal, constitutive activity of the receptor.
Experimental Workflow for H3R Antagonist Characterization
A typical workflow for characterizing a novel H3R antagonist involves a series of in vitro assays to determine its binding affinity and functional potency. This process generally starts with a primary binding assay to assess the compound's affinity for the receptor, followed by functional assays to determine whether it acts as an antagonist or an inverse agonist and to quantify its potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Test compound (e.g., this compound) and a known H3R antagonist for non-specific binding determination (e.g., thioperamide).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]NAMH (typically at or below its Kd value), and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the G-protein activation following receptor stimulation. For H3R antagonists, it is used to determine their ability to block agonist-induced G-protein activation or to reduce the basal (constitutive) activity of the receptor (inverse agonism).
-
Materials:
-
Cell membranes expressing the human H3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound, a known H3R agonist (e.g., histamine or (R)-α-methylhistamine), and unlabeled GTPγS for non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
To measure antagonist activity, add the cell membranes, assay buffer, a fixed concentration of the H3R agonist, and varying concentrations of the test compound to a 96-well plate. To measure inverse agonist activity, omit the agonist.
-
Incubate for 15 minutes at 30°C.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the test compound concentration to determine the IC₅₀. For inverse agonist activity, plot the reduction in basal [³⁵S]GTPγS binding to determine the IC₅₀ and the maximal inhibition.
-
References
- 1. [18F]3-(1H-Imidazol-4-yl)propyl-4-fluorobenzyl ether - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) [mdpi.com]
- 4. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal and Handling of trans-VUF25471: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for trans-VUF25471 (tert-butyl 6-fluoro-2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) is publicly available. The following guidelines are based on standard laboratory practices for handling and disposing of novel research chemicals with unknown toxicological properties. Researchers must exercise caution and adhere to their institution's environmental health and safety (EHS) protocols.
I. Essential Safety and Handling Information
Given the absence of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. All laboratory personnel must be trained in standard chemical safety procedures and be familiar with the institution's chemical hygiene plan.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the compound.
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls are recommended.
-
Respiratory Protection: Work with the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator may be required, in accordance with the institution's respiratory protection program.
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.
Hygiene Practices:
-
Avoid inhalation, ingestion, and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
II. Proper Disposal Procedures
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
General Disposal Guidelines:
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, contaminated gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Waste Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound" and its IUPAC name), concentration (if in solution), and the appropriate hazard warnings (e.g., "Caution: Chemical with Unknown Hazards").
-
Waste Storage: Hazardous waste containers should be stored in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved chemical waste contractor. Do not dispose of this compound down the drain or in the regular trash.
III. Physicochemical Data
The following data for this compound is available from public chemical databases.
| Property | Value |
| IUPAC Name | tert-butyl 6-fluoro-2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
| Molecular Formula | C₁₈H₂₅FN₂O₅ |
| Molecular Weight | 384.4 g/mol |
| Synonyms | SCHEMBL16095230 |
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates a general workflow for the safe handling and disposal of a research chemical like this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
V. Biological Activity and Signaling Pathways
There is no publicly available information on the specific biological target or signaling pathway of this compound. As a novel research compound, its mechanism of action is likely under investigation. The absence of this information underscores the need to handle the compound with a high degree of caution, as its pharmacological and toxicological effects are unknown.
By adhering to these general safety and disposal procedures, researchers can minimize their risk of exposure and ensure the environmentally responsible management of this novel chemical compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Handling Protocol for Novel Compound trans-VUF25471
Disclaimer: Information regarding a specific chemical designated "trans-VUF25471" is not publicly available. The following guidance is based on established best practices for handling novel or potentially hazardous chemical compounds in a research and development setting. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling any new chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling the novel compound this compound. The procedural guidance herein is designed to answer specific operational questions and establish a comprehensive safety framework, from initial handling to final disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling a compound with an unknown toxicological profile. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Disposable lab coat or chemical-resistant apron | NIOSH-approved N95 respirator or higher |
| Solution Preparation & Handling | Chemical splash goggles or face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Experimental Use | Chemical splash goggles or face shield | Nitrile or neoprene gloves (outer layer changed frequently) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if waste is properly contained |
Experimental Protocols: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Store the compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be kept tightly closed in a cool, dry place away from incompatible materials.[1]
2. Preparation for Experimental Use (Weighing and Solution Preparation):
-
All handling of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Use anti-static tools and a weigh boat to prevent dispersal of the powder.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Experimental Procedures:
-
Conduct all experiments involving this compound within a certified chemical fume hood.
-
Keep all containers of the compound covered when not in immediate use.
-
Avoid direct contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert dry material and place it in a sealed container for disposal.[1]
-
Do not attempt to clean up large spills without specific training and equipment.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[1]
-
Collect waste in designated, clearly labeled, and sealed containers.
-
Never dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of novel compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
